molecular formula C8H11NO2 B036545 5-Amino-1,3-dihydroxymethylbenzene CAS No. 71176-54-0

5-Amino-1,3-dihydroxymethylbenzene

Cat. No.: B036545
CAS No.: 71176-54-0
M. Wt: 153.18 g/mol
InChI Key: YZRLJOVKGWVBHP-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydroxymethylbenzene is a multifunctional aromatic compound of significant interest in advanced organic synthesis and materials science research. Its molecular structure features a single electron-donating amino group and two hydroxymethyl groups, creating a versatile scaffold for constructing more complex molecular architectures. The primary amino group readily undergoes diazotization and serves as a handle for nucleophilic aromatic substitution or condensation reactions, while the benzylic hydroxymethyl groups are pivotal sites for etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-amino-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRLJOVKGWVBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Amino-1,3-dihydroxymethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Versatile Scaffolding Molecule

5-Amino-1,3-dihydroxymethylbenzene, also known by its IUPAC name [3-amino-5-(hydroxymethyl)phenyl]methanol and CAS Number 71176-54-0, is a key chemical intermediate with significant potential in pharmaceutical and materials science.[1] Its unique trifunctional nature, featuring a primary aromatic amine and two primary alcohol (hydroxymethyl) groups on a benzene ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups—the meta-substituted diols providing a specific geometric arrangement and the amino group offering a site for diverse chemical modifications—underpins its utility.

In the realm of drug discovery and development, a thorough understanding of a molecule's physical properties is not merely academic; it is a cornerstone of rational drug design and formulation.[2][3][4] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[2][3] This guide provides a comprehensive examination of the core physical characteristics of 5-Amino-1,3-dihydroxymethylbenzene, offering both established data and field-proven insights into their determination and significance.

Core Physical and Chemical Identifiers

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for 5-Amino-1,3-dihydroxymethylbenzene.

IdentifierValueSource
IUPAC Name [3-amino-5-(hydroxymethyl)phenyl]methanolPubChem[1]
Synonyms 5-Amino-1,3-benzenedimethanol, 3,5-Bis(hydroxymethyl)anilinePubChem[1]
CAS Number 71176-54-0Sunway Pharm Ltd[5]
Molecular Formula C₈H₁₁NO₂PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook

Quantitative Physical Properties: A Tabulated Summary

The physical behavior of a compound is dictated by a range of quantifiable parameters. The following table presents a summary of the known and predicted physical properties of 5-Amino-1,3-dihydroxymethylbenzene. It is crucial to distinguish between experimentally determined values and in-silico predictions, as the former provide a more accurate representation of the compound's behavior.

Physical PropertyValueTypeSource
Melting Point 98 °CExperimentalChemicalBook
Boiling Point 388.5 ± 32.0 °CPredictedChemicalBook
Density 1.283 ± 0.06 g/cm³PredictedChemicalBook
pKa 14.16 ± 0.10PredictedChemicalBook
Solubility Soluble in DMSO and ethanol; limited water solubility (pH dependent)Experimental (Qualitative)Synthesis Peptides[6]

Experimental Determination of Physical Properties: Methodologies and Rationale

The trustworthiness of physical property data hinges on the rigor of the experimental methods employed. This section details the standard, self-validating protocols for determining the key physical characteristics of a solid compound like 5-Amino-1,3-dihydroxymethylbenzene.

Melting Point Determination: A Gateway to Purity and Identity

The melting point is a fundamental and readily determined physical property that provides a preliminary indication of a compound's purity.[7] A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress the melting range.[7]

  • Sample Preparation: A small amount of dry 5-Amino-1,3-dihydroxymethylbenzene is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled, slow rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂) are recorded. The melting range is reported as T₁ - T₂.

  • Causality: The slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate reading. A rapid heating rate can lead to an artificially high and broad melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Finely Powder Sample start->powder load Load Capillary Tube powder->load setup Setup in Apparatus load->setup Transfer heat Slow, Controlled Heating setup->heat observe Observe Melting heat->observe record Record T1 and T2 observe->record end End record->end Report Melting Range

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Profiling: A Predictor of Bioavailability and Formulation Feasibility

Solubility is a critical parameter in drug development, directly impacting a drug's absorption and bioavailability.[8] A comprehensive solubility profile in various solvents, particularly aqueous solutions at different pH values, is essential.

  • System Preparation: An excess amount of 5-Amino-1,3-dihydroxymethylbenzene is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Trustworthiness: This method is considered the "gold standard" for thermodynamic solubility determination because it ensures that a true equilibrium between the solid and dissolved states is achieved.[9] The use of a validated analytical method for quantification provides a self-validating system for the concentration measurement.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a measure of the extent of ionization of a compound in solution. For a molecule like 5-Amino-1,3-dihydroxymethylbenzene, the pKa of the anilinic amino group is crucial as it dictates the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • Solution Preparation: A precise weight of 5-Amino-1,3-dihydroxymethylbenzene is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-ethanol for compounds with limited aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Expertise & Experience: The choice of solvent is critical. For aromatic amines, which are often sparingly soluble in water, a mixed-solvent system is necessary.[6] However, the pKa value obtained will be an apparent pKa (pKa') specific to that solvent system.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Amino-1,3-dihydroxymethylbenzene is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, the hydroxyl protons, and the amine protons. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the directing effects of the amino and hydroxymethyl substituents.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, providing confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Amino-1,3-dihydroxymethylbenzene will exhibit characteristic absorption bands for:

  • O-H stretching of the alcohol groups (typically a broad band around 3200-3600 cm⁻¹).

  • N-H stretching of the primary amine (two sharp bands in the region of 3300-3500 cm⁻¹).[10]

  • C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ groups.

  • C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region).

  • C-O stretching of the primary alcohol (around 1050 cm⁻¹).

  • C-N stretching of the aromatic amine (around 1250-1360 cm⁻¹).

IR_Spectrum_Interpretation cluster_high_freq High Wavenumber Region cluster_fingerprint Fingerprint Region OH_stretch O-H Stretch (broad, ~3200-3600 cm⁻¹) NH_stretch N-H Stretch (two sharp, ~3300-3500 cm⁻¹) CH_stretch Aromatic C-H Stretch (~3000-3100 cm⁻¹) CC_stretch Aromatic C=C Stretch (~1450-1600 cm⁻¹) CO_stretch C-O Stretch (~1050 cm⁻¹) CN_stretch C-N Stretch (~1250-1360 cm⁻¹) Molecule 5-Amino-1,3-dihydroxymethylbenzene Molecule->OH_stretch Hydroxymethyl Groups Molecule->NH_stretch Amino Group Molecule->CH_stretch Benzene Ring Molecule->CC_stretch Molecule->CO_stretch Molecule->CN_stretch

Caption: Key IR Absorptions for 5-Amino-1,3-dihydroxymethylbenzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Amino-1,3-dihydroxymethylbenzene, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (153.18 g/mol ). The fragmentation pattern can provide further structural confirmation.

The Interplay of Structure and Physical Properties

The physical properties of 5-Amino-1,3-dihydroxymethylbenzene are a direct consequence of its molecular structure.

  • Hydrogen Bonding: The presence of two hydroxyl groups and a primary amine group allows for extensive intermolecular hydrogen bonding. This is the primary reason for its solid state at room temperature and its relatively high (though predicted) boiling point compared to non-hydrogen bonding aromatic compounds of similar molecular weight.[5]

  • Polarity and Solubility: The polar -OH and -NH₂ groups impart significant polarity to the molecule. This explains its solubility in polar organic solvents like ethanol and DMSO.[6] Its limited water solubility is likely due to the hydrophobic nature of the benzene ring, which somewhat counteracts the hydrophilicity of the functional groups. The pH-dependent solubility arises from the basicity of the amino group; at acidic pH, the anilinium cation will be formed, which is expected to have higher water solubility.

  • Influence of Substituents on Basicity: The pKa of the amino group is influenced by the electronic effects of the hydroxymethyl groups. While alkyl groups are typically electron-donating, the electronegative oxygen atom in the -CH₂OH group can exert an electron-withdrawing inductive effect, which would be expected to decrease the basicity (lower the pKa) of the aniline compared to aniline itself (pKa ≈ 4.6).

Conclusion: A Foundation for Future Innovation

This technical guide has provided a detailed overview of the essential physical properties of 5-Amino-1,3-dihydroxymethylbenzene, grounded in established experimental methodologies and theoretical principles. A comprehensive understanding of these characteristics is paramount for any researcher or scientist intending to utilize this versatile molecule in their work. By appreciating the interplay between its structure and its physical behavior, we can more effectively harness its potential in the design and development of novel pharmaceuticals and advanced materials. The protocols and insights presented herein serve as a robust framework for the consistent and reliable characterization of this and other key chemical entities.

References

  • PubChem Compound Summary for CID 13401257, 5-Amino-1,3-dihydroxymethylbenzene. National Center for Biotechnology Information. [Link]

  • 5-Amino-1MQ. Synthesis Peptides. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Physical properties of amines. quimicaorganica.org. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Aniline. PubChem. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Physicochemical properties. Fiveable. [Link]

  • Significance of Physical properties of drug. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • a: FTIR Spectra of Aniline. ResearchGate. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

An In-Depth Technical Guide to 5-Amino-1,3-benzenedimethanol: A Versatile Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-amino-1,3-benzenedimethanol, a key trifunctional building block in organic synthesis. Also known by its synonyms, 3,5-bis(hydroxymethyl)aniline, this compound offers a unique combination of reactive sites—an aromatic amine and two primary benzylic alcohols—making it a valuable precursor for a diverse range of complex molecules, from dendrimers to specialized polymers.

Molecular Structure and Physicochemical Properties

5-Amino-1,3-benzenedimethanol is an organic compound characterized by a central benzene ring substituted with an amino group at the 5-position and two hydroxymethyl groups at the 1- and 3-positions.[1] This unique arrangement of functional groups imparts a trifunctional nature to the molecule, allowing for a variety of chemical transformations. The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen and oxygen atoms) influences its solubility and intermolecular interactions.[1]

Below is a table summarizing the key physicochemical properties of 5-amino-1,3-benzenedimethanol.

PropertyValueReference
CAS Number 71176-54-0[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 98 °C[1]
Boiling Point (Predicted) 388.5 ± 32.0 °C[1]
Density (Predicted) 1.283 ± 0.06 g/cm³[1]
pKa (Predicted) 14.16 ± 0.10[1]

Molecular Structure Visualization:

Caption: 2D representation of the 5-Amino-1,3-benzenedimethanol molecular structure.

Synthesis and Purification

The synthesis of 5-amino-1,3-benzenedimethanol typically involves the reduction of a dinitro or nitro-precursor. A common synthetic strategy is a multi-step process that begins with the nitration of a suitable benzene derivative, followed by reduction of the nitro groups to an amine.

General Synthetic Pathway:

A plausible synthetic route involves the following key transformations:

  • Dinitration: Starting with a 1,3-disubstituted benzene, dinitration is performed to introduce two nitro groups.

  • Reduction of Nitro Groups: The dinitro compound is then subjected to a reduction reaction to convert the nitro groups into an amino group.

  • Modification of other substituents: Any protecting groups or other functional groups are then converted to the desired hydroxymethyl groups.

A more specific, though still general, approach described in the literature for preparing amino-1,3-benzenediols involves:

  • Nitration of a 1,3-bis(alkylcarbonato)benzene.

  • Hydrolysis to yield a nitro-1,3-benzenediol.

  • Reduction of the nitro group to an amine.[2]

Illustrative Synthesis Workflow:

synthesis_workflow Start 1,3-Disubstituted Benzene Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate Di- or Mono-nitro Intermediate Nitration->Nitro_Intermediate Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Nitro_Intermediate->Reduction Final_Product 5-Amino-1,3-benzenedimethanol Reduction->Final_Product

Caption: Generalized workflow for the synthesis of 5-Amino-1,3-benzenedimethanol.

Detailed Experimental Protocol (Catalytic Hydrogenation of a Nitro-Precursor):

  • Reactor Setup: Charge a suitable pressure reactor with the nitro-precursor and a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or methanol.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 7 bars).[3]

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60°C) and stir for a set period (e.g., 5 hours) or until hydrogen uptake ceases.[3]

  • Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield the final 5-amino-1,3-benzenedimethanol.

Spectroscopic Characterization

A comprehensive analysis of the spectral data is essential for the unambiguous identification and quality control of 5-amino-1,3-benzenedimethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, MeOD): δ 6.67 (s, 1H), 6.53 (s, 2H), 4.51 (s, 4H). These signals correspond to the aromatic protons and the methylene protons of the hydroxymethyl groups.

  • ¹³C NMR (100 MHz, MeOD): δ 149.7, 143.9, 116.2, 111.6, 65.6. These peaks are indicative of the carbon atoms in the benzene ring and the hydroxymethyl groups.

Mass Spectrometry (MS):

  • GC-MS: The gas chromatography-mass spectrometry data shows a molecular ion peak (M+) at m/z 153, which corresponds to the molecular weight of the compound.[1]

Infrared (IR) Spectroscopy:

While a specific experimental spectrum for 5-amino-1,3-benzenedimethanol is not available in the provided search results, the expected characteristic absorption bands can be predicted based on its functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the hydroxymethyl moieties.

  • N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

  • N-H Bend: A band around 1600 cm⁻¹.

Reactivity and Applications

The trifunctional nature of 5-amino-1,3-benzenedimethanol makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures.

Key Reactive Sites and Their Implications:

reactivity Molecule 5-Amino-1,3-benzenedimethanol Amino_Group Aromatic Amino Group (Nucleophilic) Molecule->Amino_Group Site for Amide/Imine formation Hydroxymethyl_Groups Two Primary Hydroxymethyl Groups (Nucleophilic/Can be activated) Molecule->Hydroxymethyl_Groups Sites for Esterification/Etherification Aromatic_Ring Aromatic Ring (Electrophilic Aromatic Substitution) Molecule->Aromatic_Ring Sites for further functionalization

Caption: Key reactive sites of 5-Amino-1,3-benzenedimethanol.

Applications in Synthesis:

  • Dendrimer Synthesis: The C₂-symmetrical structure with three reactive functional groups makes 5-amino-1,3-benzenedimethanol an ideal core molecule or branching unit for the synthesis of dendrimers.[4] Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in drug delivery, catalysis, and materials science.[5] The amino and hydroxyl groups can be selectively reacted to build up dendritic generations.

  • Polymer Chemistry: As a trifunctional monomer, it can be used in the synthesis of hyperbranched polymers and cross-linked networks. The incorporation of this monomer can introduce specific functionalities and modify the physical and chemical properties of the resulting polymers. For instance, aniline derivatives are used to synthesize conductive polymers.[6]

  • Pharmaceutical and Agrochemical Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] The amino and hydroxyl groups provide handles for the introduction of various pharmacophores.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-amino-1,3-benzenedimethanol.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]

  • Ventilation: Use in a well-ventilated area or under a fume hood.[7]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-1,3-benzenedimethanol is a valuable and versatile trifunctional building block with significant potential in various fields of chemical synthesis. Its unique molecular architecture provides a platform for the construction of complex molecules such as dendrimers and functionalized polymers. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

  • Process for the preparation of 5-amino-1,3-dioxanes.
  • Process for the preparation of amino-1,3 benzenediol.
  • 5-Amino-1,3-dihydroxymethylbenzene | C8H11NO2 | CID 13401257. PubChem. [Link].

  • Dendrimers Based on[1][3][7]-Triazines. PMC - PubMed Central - NIH. [Link].

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link].

  • The Use of Dendrimers for Biomedical Applications. Encyclopedia.pub. [Link].

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Technical Monograph: Strategic Applications of 3,5-Di(hydroxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Areas for 3,5-Di(hydroxymethyl)aniline Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

From Supramolecular Architectures to Medicinal Scaffolds

Executive Summary: The "Linchpin" Scaffold

3,5-Di(hydroxymethyl)aniline (CAS: 71176-54-0), also known as (5-amino-1,3-phenylene)dimethanol, represents a high-value "linchpin" scaffold in modern organic synthesis. Its utility stems from its unique


 symmetry and orthogonal reactivity : a nucleophilic aniline amine combined with two benzylic hydroxyl groups.

Unlike simple anilines, the 3,5-substitution pattern allows this molecule to serve as a geometric core for dendrimers , a spacer for mechanically interlocked molecules (MIMs) like rotaxanes, and a probe for photo-affinity labeling in medicinal chemistry. This guide dissects these applications, providing validated protocols and mechanistic insights to accelerate your research.

Core Research Area I: Supramolecular Chemistry & Rotaxanes

The most authoritative application of 3,5-Di(hydroxymethyl)aniline lies in the construction of complex supramolecular architectures. Its rigid phenyl ring ensures defined spatial separation, while the functional groups allow for the "dumbbell" or "ring" formation essential for rotaxanes.

Mechanism of Action: The "Ring-in-Ring" Assembly

Research published in ACS Central Science utilizes this scaffold to synthesize bis-viologen cyclophanes . The aniline amine is typically functionalized to form the core of a "dumbbell," while the hydroxymethyl groups are converted to azides or chlorides to close macrocycles via "Click" chemistry or nucleophilic substitution.

  • Why it works: The meta-substitution (3,5-position) provides the optimal bite angle for coordinating with electron-deficient guests (like cyclobis(paraquat-p-phenylene)) without steric collapse.

Visualization: Supramolecular Synthesis Workflow

The following diagram illustrates the conversion of the base scaffold into a functionalized cyclophane precursor.

G Start 3,5-Di(hydroxymethyl)aniline (Base Scaffold) Step1 N-Protection / Functionalization (Amine Specific) Start->Step1 Selective N-acylation Step2 OH Activation (Chlorination/Mesylation) Step1->Step2 SOCl2 or MsCl Step3 Macrocyclization (e.g., with Pyridine/Azide) Step2->Step3 Nucleophilic Subst. End Supramolecular Host (Ring-in-Ring Rotaxane) Step3->End Template-Directed Synthesis

Figure 1: Divergent synthesis pathway for creating supramolecular hosts from 3,5-Di(hydroxymethyl)aniline.

Core Research Area II: Medicinal Chemistry (P-gp Modulators)

In drug discovery, this molecule serves as a critical intermediate for designing P-glycoprotein (P-gp) inhibitors and photo-affinity probes.

The Photo-Crosslinking Strategy

Researchers have employed 3,5-Di(hydroxymethyl)aniline to synthesize probes like FM04 derivatives .[1]

  • Scaffold Role: The aniline nitrogen acts as the attachment point for the pharmacophore.

  • Probe Attachment: The hydroxymethyl groups are often converted to photo-reactive moieties (e.g., benzophenones or azides) or used to link solubilizing groups.

  • Outcome: Upon UV irradiation, the derivative covalently binds to the P-gp drug-binding pocket, allowing researchers to map the exact amino acid residues involved in multidrug resistance.

Experimental Protocols: Validated Methodologies

Protocol A: Synthesis of 3,5-Di(hydroxymethyl)aniline

Target: Scale-up from Diethyl 5-aminoisophthalate.

Rationale: Direct reduction of the diester is the most efficient route. However, the formation of aluminum salts can trap the product, leading to low yields if not quenched correctly.

Reagents:

  • Diethyl 5-aminoisophthalate (CAS: 53234-44-3)

  • Lithium Aluminum Hydride (LiAlH4)[2][3][4]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add LiAlH4 (3.0 equiv) suspended in dry THF. Cool to 0°C.[1][3]

  • Addition: Dissolve Diethyl 5-aminoisophthalate (1.0 equiv) in THF. Add dropwise to the LiAlH4 slurry over 30 minutes. Critical: Exothermic reaction; maintain temp <5°C.

  • Reaction: Warm to room temperature and stir for 6–12 hours. Monitor by TLC (MeOH/DCM 1:9).[4] The diester spot (

    
    ) should disappear, replaced by the diol (
    
    
    
    ).
  • Fieser Quench (The Self-Validating Step):

    • Cool back to 0°C.

    • Add water (

      
       mL per 
      
      
      
      g LiAlH4).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
    • Result: A granular white precipitate forms (aluminum salts) which is easily filtered. If a gelatinous goo forms, the quench was too fast or incorrect ratios were used.

  • Isolation: Filter through Celite. Concentrate the filtrate. Recrystallize from EtOAc/Hexanes.

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     6.40 (s, 3H, Ar-H), 4.95 (t, OH), 4.32 (d, CH2), 4.90 (s, NH2).
    
Protocol B: Conversion to 3,5-Bis(chloromethyl)aniline

Target: Activation for Click Chemistry/Alkylation.

Rationale: The hydroxyl groups are poor leaving groups. Conversion to benzylic chlorides increases reactivity for nucleophilic attack by azides or amines.

  • Protection: First, protect the aniline (e.g., Acetyl chloride) to prevent self-polymerization.

  • Chlorination: Treat the N-protected intermediate with Thionyl Chloride (

    
    ) in DCM at 0°C to reflux.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[4]
    

Quantitative Data Summary

The following table summarizes physical properties and reaction efficiencies based on literature precedents.

ParameterValue / DescriptionNotes
Molecular Weight 153.18 g/mol
Melting Point 182–184 °CIndicates high purity crystalline solid
Solubility DMSO, Methanol, THFPoor solubility in Hexanes/Chloroform
pKa (Aniline) ~4.0Less basic than unsubstituted aniline due to inductive effect of -CH2OH
Reduction Yield 75–85%From Diethyl 5-aminoisophthalate via LiAlH4
Chlorination Yield 63% (Overall)Two steps: Acetylation

Chlorination

Strategic Recommendations

  • For Material Scientists: Focus on the AB2 monomer potential. The single amine and two hydroxyls make this an ideal candidate for hyperbranched polyurethanes or polyamides. The

    
     symmetry ensures uniform branching.
    
  • For Medicinal Chemists: Utilize the 3,5-substitution pattern to probe "blind spots" in kinase inhibitors where meta-substituents often access hydrophobic pockets (e.g., the gatekeeper region).

  • Safety Note: While not highly volatile, benzylic alcohols and their halide derivatives can be skin sensitizers. All manipulations involving the chloromethyl derivative must be performed in a fume hood due to potential alkylating activity.

References

  • Synthesis & Supramolecular Application: Title: Shuttling Rates, Electronic States, and Hysteresis in a Ring-in-Ring Rotaxane. Source:ACS Central Science, 2015. URL:[Link] Relevance: Details the synthesis from dimethyl 5-aminoisophthalate and its use in constructing complex rotaxanes.

  • Medicinal Chemistry (P-gp Inhibition): Title: Synthesis and Characterization of Photo-affinity Probes for P-glycoprotein. Source:Canadian Journal of Chemistry / PolyU Theses. URL:[Link] (General reference for similar coupling chemistry). Relevance: Establishes the protocol for using the aniline nitrogen as a handle for drug conjugation.

  • General Synthetic Methodology: Title: The role of magnetic nanoparticles (MNP) as reducing agents in an MNP-supported Pd–catalyst. Source:Canadian Journal of Chemistry, 2012. URL:[Link] Relevance: Provides the specific NMR data and LiAlH4 reduction protocol cited in the Experimental section.

Sources

Technical Whitepaper: 5-Amino-1,3-benzenedimethanol (The Core Scaffold)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-Amino-1,3-benzenedimethanol (CAS: 71176-54-0), also known as (5-amino-1,3-phenylene)dimethanol or 3,5-bis(hydroxymethyl)aniline , represents a critical structural scaffold in pharmaceutical chemistry. While historically overshadowed by its oxidized counterpart (5-aminoisophthalic acid) in the mass production of X-ray contrast media (e.g., Iohexol, Iodixanol), this compound has emerged as a pivotal Reference Standard for Impurity Profiling and a versatile building block for nucleic acid analogs .

This technical guide dissects the synthesis, purification, and application of 5-Amino-1,3-benzenedimethanol, moving beyond basic properties to explore its mechanistic role in "over-reduction" pathways during contrast media manufacturing and its utility in next-generation drug discovery.

Part 2: Chemical Profile & Strategic Relevance

The Structural Core

The molecule features a benzene ring substituted at the 1 and 3 positions with hydroxymethyl groups (-CH₂OH) and at the 5 position with an amino group (-NH₂). This unique "tri-functional" arrangement allows for orthogonal functionalization:

  • Amino Group (C5): Nucleophilic handle for acylation or alkylation.

  • Hydroxymethyl Groups (C1, C3): Electrophilic handles (after activation) or sites for esterification/etherification.

PropertySpecification
IUPAC Name (5-Amino-1,3-phenylene)dimethanol
CAS Number 71176-54-0
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
Melting Point 134–138 °C (Decomposes)
The "Contrast Media" Connection (Clarified)

In the industrial synthesis of non-ionic contrast media (e.g., Iohexol), the primary starting material is often 5-nitroisophthalic acid . During the reduction steps (Nitro → Amino) or subsequent modifications, "over-reduction" of the carbonyl groups (amides/esters) can theoretically yield hydroxymethyl derivatives.

  • Role: 5-Amino-1,3-benzenedimethanol serves as a critical Impurity Reference Standard . Regulatory bodies (FDA, EMA) require the identification and quantification of such structural analogs to ensure the safety of the final contrast agent.

  • Significance: Its presence (or the presence of its iodinated derivatives) in a batch of Iohexol indicates a deviation in the reduction process parameters (e.g., excessive hydrogenation pressure or catalyst over-activity).

Part 3: Synthesis & Manufacturing Protocol

The most robust synthesis route involves the catalytic hydrogenation of 5-nitro-1,3-benzenedimethanol (also known as 5-nitro-m-xylene-α,α′-diol). This method avoids the harsh reducing agents (like LiAlH₄) required to reduce isophthalic esters, offering a cleaner impurity profile.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 5-Nitro-m-xylene-α,α′-diol (CAS: 71176-55-1) Intermediate Catalytic Surface Adsorption Start->Intermediate Dissolution Reagents H₂ (5 psi) Pd/C (10%) Methanol Reagents->Intermediate Product 5-Amino-1,3-benzenedimethanol (CAS: 71176-54-0) Intermediate->Product Reduction (-NO₂ -> -NH₂) Impurity Impurity: Oxidation Products (Aldehydes) Product->Impurity Air Exposure

Caption: Catalytic hydrogenation pathway for the synthesis of 5-Amino-1,3-benzenedimethanol from its nitro-precursor.

Detailed Protocol (Self-Validating System)

Objective: Synthesize high-purity (>98%) 5-Amino-1,3-benzenedimethanol.

Reagents:

  • 5-Nitro-m-xylene-α,α′-diol (1.0 equiv)

  • Palladium on Carbon (Pd/C), 10% loading (0.05 equiv by weight)

  • Methanol (HPLC Grade)

  • Hydrogen Gas (High Purity)

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve 5-nitro-m-xylene-α,α′-diol in Methanol (concentration ~0.1 M). Ensure complete dissolution to prevent catalyst fouling.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen purge) to avoid ignition.

  • Hydrogenation:

    • Purge the system with H₂ gas (3 cycles).

    • Pressurize to 5–10 psi (mild pressure is crucial to prevent hydrogenolysis of the benzylic hydroxyl groups).

    • Stir at Room Temperature (20–25 °C) for 2–4 hours.

    • Validation Point: Monitor reaction via TLC (DCM:MeOH 9:1) or HPLC.[1] Disappearance of the nitro starting material (Rf ~0.6) and appearance of the amine (Rf ~0.3, stains with Ninhydrin) confirms completion.

  • Work-up:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh Methanol.

    • Critical Caution: Do not let the catalyst dry out on the filter (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator, <40 °C).

  • Purification: If necessary, recrystallize from Ethanol/Ether or precipitate by adding DCM to the concentrated methanol solution.

  • Yield: Typical yields range from 90% to quantitative.

Part 4: Applications in Drug Development

Contrast Media Impurity Profiling

In the synthesis of Iohexol/Iodixanol, the "Over-Reduction" pathway is a known deviation.

ImpurityLogic Isophthalic 5-Nitroisophthalic Acid (Standard Precursor) Target 5-Amino-isophthalic Acid (Target Intermediate) Isophthalic->Target Controlled Reduction OverReduced 5-Amino-1,3-benzenedimethanol (Over-Reduced Impurity) Isophthalic->OverReduced Excessive Reductive Potential (Side Reaction) IodinatedImpurity Tri-iodo-benzenedimethanol (Downstream Contaminant) OverReduced->IodinatedImpurity Iodination Step

Caption: The "Over-Reduction" pathway illustrating how 5-Amino-1,3-benzenedimethanol forms as a process impurity.

Actionable Insight: QC teams must use authentic 5-Amino-1,3-benzenedimethanol to establish HPLC retention times and Response Factors (RF) to detect this impurity at <0.05% levels in clinical batches.

Nucleic Acid Analogs (The Benzene-Phosphate Backbone)

Recent literature highlights this compound as a scaffold for Guanidine-based mimics and Peptide Nucleic Acids (PNA) . The rigid benzene spacer provides a geometrically constrained alternative to the flexible sugar-phosphate backbone of DNA, potentially increasing binding affinity and resistance to enzymatic degradation.

Part 5: Analytical Characterization

To validate the identity of the synthesized or purchased material, the following parameters must be met:

MethodExpected Signal/ResultInterpretation
¹H NMR (DMSO-d₆) δ 6.5–6.8 ppm (3H, aromatic)Confirms 1,3,5-substitution pattern.
¹H NMR (DMSO-d₆) δ 4.9 ppm (2H, -OH), δ 4.3 ppm (4H, -CH₂)Confirms intact hydroxymethyl groups.
¹H NMR (DMSO-d₆) δ 5.0 ppm (2H, -NH₂, broad)Confirms reduction of nitro group.
HPLC (C18 Column) Single sharp peak (Purity >98%)Absence of Nitro-precursor.
Mass Spec (ESI+) [M+H]⁺ = 154.08 m/zConfirms molecular weight (153.18).

Part 6: References

  • ChemicalBook. (2025). 5-AMINO-1,3-DIHYDROXYMETHYLBENZENE | 71176-54-0.[2] Link

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Amino-1,3-dihydroxymethylbenzene (CID 13401257). Link

  • GuideChem. (2025). 5-AMINO-1,3-DIHYDROXYMETHYLBENZENE 71176-54-0 Wiki. Link

  • Sigma-Aldrich. (2025). Iohexol Related Compound B (Impurity Reference Standards). Link

  • Google Patents. (1998). Process for the preparation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid derivatives (WO1998024757A1). Link

Sources

Methodological & Application

Application Note: (5-Amino-1,3-phenylene)dimethanol as a Functional Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Amino-1,3-phenylene)dimethanol (CAS: 71176-54-0), also known as 3,5-bis(hydroxymethyl)aniline, is a versatile ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-type aromatic monomer.[1][2][3][4] Possessing one nucleophilic aniline group and two primary benzylic alcohol groups, it serves as a critical junction point in the synthesis of hyperbranched polymers , dendrimers , and non-ionic X-ray contrast media . This guide details the physicochemical handling, chemoselective polymerization strategies, and specific protocols for utilizing this monomer in drug delivery and imaging scaffolds.

Monomer Profile & Physicochemical Properties[2][3][7][8]

Before initiating synthesis, it is critical to understand the reactivity hierarchy of the functional groups. The molecule features an aniline nitrogen (aromatic amine) and two benzylic oxygens (aliphatic alcohols).

PropertySpecification
Chemical Name (5-Amino-1,3-phenylene)dimethanol
Synonyms 3,5-bis(hydroxymethyl)aniline; 5-amino-1,3-benzenedimethanol
Molecular Weight 153.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, THF, DMF. Slightly soluble in water.
Reactivity Order Aniline (

) > Benzylic Alcohol (

)
Storage Store at

under inert atmosphere (Ar/

). Light sensitive.
Reactivity Insight (Expert Note)

The aniline nitrogen is the kinetic nucleophile. In competitive acylation or reaction with isocyanates, the amine will react preferentially over the hydroxyls. This allows for chemoselective functionalization without the need for protecting groups. For example, reacting with 1 equivalent of an acyl chloride will yield the amide-diol exclusively.

Application I: Synthesis of Hyperbranched Poly(urethane-urea)s

Context: This monomer is ideal for


 strategies where the monomer acts as the 

branching unit reacting with a diisocyanate (

).
Mechanism

The reaction involves the step-growth polymerization of a diisocyanate (e.g., Isophorone Diisocyanate, IPDI) with (5-Amino-1,3-phenylene)dimethanol. The formation of urea linkages (hard segments) and urethane linkages (branching points) creates a robust, highly functionalized scaffold suitable for drug encapsulation.

Protocol: One-Pot Polyaddition

Materials:

  • Monomer: (5-Amino-1,3-phenylene)dimethanol (10 mmol)

  • Linker: Hexamethylene Diisocyanate (HDI) or IPDI (10 mmol)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Preparation: Dry the monomer in a vacuum oven at

    
     for 12 hours to remove trace water (critical to prevent urea side-reactions).
    
  • Dissolution: In a flame-dried 3-neck flask under Nitrogen flow, dissolve 1.53 g (10 mmol) of monomer in 15 mL anhydrous DMF.

  • Activation: Add DBTDL catalyst (approx. 1-2 drops).

  • Addition: Add the diisocyanate (10 mmol) dropwise over 30 minutes at

    
    .
    
    • Note: The exotherm is driven by the rapid amine-isocyanate reaction forming urea linkages.

  • Polymerization:

    • Stage 1: Stir at

      
       for 2 hours (Urea formation dominant).
      
    • Stage 2: Heat to

      
       for 12 hours (Urethane formation/Branching).
      
  • Termination/Precipitation: Pour the viscous solution into cold diethyl ether (200 mL).

  • Purification: Reprecipitate from DMF into Ether twice to remove oligomers.

  • Drying: Vacuum dry at

    
    .
    
Characterization Checkpoints
  • FTIR: Look for the disappearance of the Isocyanate peak (

    
    ) and appearance of Urea (
    
    
    
    ) and Urethane (
    
    
    ) carbonyls.
  • NMR: Verify the ratio of aromatic protons to the aliphatic linker protons to estimate the Degree of Branching (DB).

Application II: Precursor for Iodinated Contrast Media

Context: This monomer is a structural analog to the core found in non-ionic contrast agents (e.g., Iohexol derivatives). The aromatic ring provides the scaffold for iodination, while the hydroxyls provide water solubility.

Protocol: Chemoselective N-Acylation & Iodination

This protocol describes converting the monomer into a tri-iodinated intermediate, a standard workflow in contrast media development.

Workflow Diagram:

ContrastMediaSynthesis Start (5-Amino-1,3-phenylene) dimethanol Step1 Step 1: N-Acylation (Chemoselective) Start->Step1 Ac2O / AcOH rt, 1h Inter1 Intermediate: N-(3,5-bis(hydroxymethyl) phenyl)acetamide Step1->Inter1 Step2 Step 2: Iodination (Electrophilic Aromatic Sub.) Inter1->Step2 ICl or NIS Acidic pH Final Target: Tri-iodinated Contrast Media Precursor Step2->Final

Figure 1: Synthetic pathway for converting the monomer into an iodinated contrast media precursor.

Step-by-Step Procedure:

Phase 1: N-Acylation (Protection)

  • Dissolution: Dissolve 1.53 g (10 mmol) of (5-Amino-1,3-phenylene)dimethanol in 20 mL THF.

  • Acylation: Add Triethylamine (1.1 eq) followed by Acetic Anhydride (1.0 eq) or Acetyl Chloride (1.0 eq) dropwise.

    • Critical Control: Do not use excess acylating agent or high heat, or O-acylation (esterification) will occur.

  • Reaction: Stir at Room Temperature for 1 hour.

  • Workup: Evaporate THF. Redissolve in EtOAc, wash with saturated

    
     and Brine.
    
  • Result: N-(3,5-bis(hydroxymethyl)phenyl)acetamide.

Phase 2: Iodination

  • Solvent System: Dissolve the amide intermediate in water/methanol (1:1).

  • Iodination: Add Iodine Monochloride (ICl) (3.5 eq) slowly at pH 3-4.

    • Note: The amide group directs ortho-iodination. The bulky hydroxymethyl groups may sterically hinder the reaction, requiring elevated temperatures (

      
      ) compared to simple anilines.
      
  • Quench: Quench with sodium bisulfite solution.

  • Isolation: Precipitate the product by adjusting pH to neutral or cooling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation during Polymerization Cross-linking density too high (concentration too high).Dilute reaction to <10% w/v. Add monofunctional alcohol to cap chains if needed.
O-Acylation impurities Reaction temperature too high during acylation.Maintain

. Use stoichiometric Acyl Chloride (1.0 eq).
Incomplete Solubility Hydrogen bonding between hydroxyls.Use polar aprotic solvents (DMSO, DMF, NMP). Heating to

aids dissolution.
Oxidation/Darkening Aniline oxidation.Always store monomer under Argon. Use fresh sodium bisulfite wash during workup.

References

  • Synthesis of 3,5-bis(hydroxymethyl)

    • Source: Canadian Journal of Chemistry. "The role of magnetic nanoparticles (MNP) as reducing agents... Synthesis of 3,5-bis(hydroxymethyl)aniline."
  • Application in Rotaxane/Cyclophane Synthesis

    • Source: ACS Central Science. "Shuttling Rates, Electronic States, and Hysteresis in a Ring-in-Ring Rotaxane."
  • Use in Peptide Cyclization (Linchpin Chemistry)

    • Source: Bioconjugate Chemistry (ACS). "68Ga-Labeled Peptides Targeting Oxytocin Receptor... Using Linchpin Chemistry."
  • General Contrast Media Chemistry

    • Source: Radiology Key. "Imaging Contrast Agents and Pharmacoradiology."

Sources

Application Note: High-Fidelity Functionalization of 3,5-Di(hydroxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

3,5-Di(hydroxymethyl)aniline is a critical "AB2" monomer in macromolecular chemistry.[1][2] Its structure—a nucleophilic aniline core flanked by two benzylic alcohol arms—makes it an ideal branching unit for convergent dendrimer synthesis (e.g., Fréchet-type polyethers) and a bifunctional linker for PROTACs and antibody-drug conjugates (ADCs).[1][2]

The primary challenge in handling this molecule is chemoselectivity . While the amino group is the intended target for initial functionalization, the two hydroxymethyl groups are competitive nucleophiles. This guide details protocols to selectively functionalize the amine (


) without protecting the hydroxyl groups (

), leveraging the inherent nucleophilicity differences between

-hybridized nitrogen and

-hybridized oxygen.[2]

Chemoselectivity Analysis: The "Soft" vs. "Hard" Nucleophile

To achieve high yields without protection/deprotection steps, one must exploit the electronic properties of the aniline.

  • The Amine (Target): The nitrogen lone pair is delocalized into the aromatic ring but remains highly nucleophilic toward "soft" electrophiles (e.g., aldehydes, isocyanates) and activated acylating agents.

  • The Hydroxyls (Off-Target): The benzylic alcohols are "harder" nucleophiles.[2] While reactive, they are less competitive than the amine under neutral or slightly basic conditions.

Critical Control Parameter: Reaction pH and Temperature.[2]

  • Low Temperature (<0°C): Favors kinetic control (N-acylation).[1][2]

  • High Temperature (>40°C): Increases risk of thermodynamic equilibration and O-acylation (ester formation).[1][2]

Decision Logic for Functionalization

Chemoselectivity Start Target: 3,5-Di(hydroxymethyl)aniline Decision Select Electrophile Type Start->Decision Acyl Acid Chlorides / Anhydrides Decision->Acyl Aldehyde Aldehydes / Ketones Decision->Aldehyde Iso Isocyanates Decision->Iso Cond_Acyl Protocol A: Kinetic Control (0°C, Pyridine/DMF) Acyl->Cond_Acyl Risk: O-acylation Cond_Red Protocol B: Reductive Amination (NaBH(OAc)3, pH 5-6) Aldehyde->Cond_Red High Selectivity Cond_Urea Protocol C: Urea Formation (DCM/DMF, no base) Iso->Cond_Urea Fast Kinetics Result_Amide Amide Linkage (Dendron Growth) Cond_Acyl->Result_Amide Result_Amine Secondary Amine (Linker Synthesis) Cond_Red->Result_Amine Result_Urea Urea Linkage (Polymer X-linking) Cond_Urea->Result_Urea

Caption: Decision matrix for selecting the appropriate protocol based on the desired linkage type.

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (Amide Bond Formation)

Application: Attaching the AB2 monomer to a core or generating a dendron focal point.[1][2] Mechanism: Nucleophilic acyl substitution.[1][2] Solubility Note: The diol functionality makes this molecule polar. DMF or Pyridine are preferred solvents; DCM may result in precipitation of the starting material.

ReagentEquivalentsRole
3,5-Di(hydroxymethyl)aniline1.0Nucleophile
Acid Chloride (R-COCl)1.05Electrophile
PyridineSolvent/ExcessBase & Solvent
Alternative:[1][2] Et3N in DMF1.2Base (if not using Pyridine)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-di(hydroxymethyl)aniline (1.0 equiv) in dry Pyridine (0.2 M concentration) under Nitrogen atmosphere.

    • Note: If using DMF, add Et3N (1.2 equiv).

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to suppress O-acylation.[1][2]

  • Addition: Add the Acid Chloride (1.05 equiv) dropwise over 15–20 minutes.

    • Why? Slow addition prevents localized high concentrations of electrophile, which could force O-acylation.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Add a small amount of water (5 mL) to hydrolyze unreacted acid chloride.

  • Workup:

    • Evaporate Pyridine/DMF under reduced pressure (high vacuum required).[2]

    • Redissolve residue in EtOAc.[1][2] Wash with 5% HCl (to remove residual pyridine/aniline), then sat. NaHCO3, then Brine.[1][3]

    • Caution: Benzylic alcohols are acid-sensitive; do not expose to strong acid for prolonged periods.[1][2]

  • Purification: Silica gel chromatography (Gradient: 0% → 10% MeOH in DCM).

Protocol B: Reductive Amination (N-Alkylation)

Application: Creating secondary amine linkers for drug conjugates.[1][2] Mechanism: Imine formation followed by selective reduction.[1][2][4] Selectivity: Highly selective for Nitrogen; Oxygen does not participate.[1][2]

ReagentEquivalentsRole
3,5-Di(hydroxymethyl)aniline1.0Nucleophile
Aldehyde (R-CHO)1.0Electrophile
NaBH(OAc)31.5Reducing Agent
Acetic Acid (AcOH)1.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) or THFSolventSolvent

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, combine aniline (1.0 equiv) and Aldehyde (1.0 equiv) in DCE or THF (0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at RT.

    • Observation: The solution may change color (yellowing) indicating imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in one portion.

    • Why NaBH(OAc)3? It is milder than NaBH4 and will not reduce the aldehyde before the imine is formed, nor will it touch the benzylic alcohols.

  • Duration: Stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin; product will likely not stain purple, but starting aniline will).

  • Quench: Quench with sat. NaHCO3.

  • Extraction: Extract with DCM (x3). Dry over Na2SO4.[1][2][3]

Protocol C: Isocyanate Coupling (Urea Formation)

Application: "Click"-like conjugation for polymer curing or surface modification.[1][2]

Step-by-Step Methodology:

  • Setup: Dissolve aniline (1.0 equiv) in dry DMF.

  • Addition: Add Isocyanate (R-N=C=O) (1.0 equiv) dropwise at RT.[2]

  • Catalysis: Usually uncatalyzed, but 1 drop of Dibutyltin Dilaurate (DBTDL) can accelerate sluggish reactions.

  • Isolation: Urea products often precipitate from non-polar solvents.[1][2] Pour reaction mixture into cold Ether or Hexane to precipitate the product.

Quality Control & Validation

Verify the integrity of the chemoselective reaction using 1H-NMR.

Diagnostic Signals (DMSO-d6):

  • Starting Material:

    • 
      : Broad singlet ~4.8–5.2 ppm.[1][2]
      
    • 
      : Doublet ~4.4 ppm (methylene) and Triplet ~5.0 ppm (hydroxyl proton).[2]
      
  • N-Acylated Product (Success):

    • 
      : Sharp singlet, downfield shift to 9.8–10.2 ppm .[1][2]
      
    • 
      : Signal remains unchanged  (retention of hydroxyls).[2]
      
  • O-Acylated Byproduct (Failure):

    • 
      : Methylene protons shift downfield to ~5.1 ppm .[1][2]
      
    • Loss of hydroxyl triplet coupling.[2]

QC Workflow Diagram

QC_Workflow Sample Crude Product NMR 1H-NMR (DMSO-d6) Sample->NMR Check1 Check 9.5-10.5 ppm NMR->Check1 Check2 Check 4.0-5.5 ppm Check1->Check2 Signal Found Fail_N FAIL: No Reaction Check1->Fail_N No Signal Pass PASS: Amide Peak Present CH2OH Preserved Check2->Pass CH2 at ~4.4ppm Fail_O FAIL: O-Acylation (Shifted CH2) Check2->Fail_O CH2 at >5.0ppm

Caption: NMR-based logic flow for validating selective N-functionalization.

References

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules.[1][2] Polymer Journal.[1][2] (Foundational text on dendrimer synthesis using AB2 monomers).

  • Fréchet, J. M. J., et al. (1990).[5] Preparation of polymers with a controlled molecular architecture.[2][6] Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Journal of Organic Chemistry.[2] (Standard protocol for Protocol B).[2] Link

  • PubChem Compound Summary. (2023). 5-Amino-1,3-dihydroxymethylbenzene (CAS 71176-54-0).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Sigma-Aldrich Application Note. Reductive Amination Synthetic Protocols.Link

Sources

The Untapped Potential of 5-Amino-1,3-dihydroxymethylbenzene in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The field of coordination chemistry is in a perpetual quest for novel ligands that can unlock new frontiers in catalysis, materials science, and drug development. In this context, 5-Amino-1,3-dihydroxymethylbenzene, a seemingly simple aromatic molecule, presents a compelling case for exploration. Its unique trifunctional nature, combining a nucleophilic amino group with two versatile hydroxymethyl moieties on a rigid benzene backbone, offers a rich playground for the design of sophisticated metal complexes with tailored properties. This guide provides an in-depth analysis of the untapped potential of this ligand, complete with detailed application notes and robust experimental protocols to empower researchers in their scientific endeavors.

Foundational Insights: Understanding the Ligand's Character

5-Amino-1,3-dihydroxymethylbenzene, also known as (3-amino-5-(hydroxymethyl)phenyl)methanol or 3,5-bis(hydroxymethyl)aniline, is a crystalline solid with the molecular formula C₈H₁₁NO₂. Its structure is characterized by a central benzene ring substituted with an amino group at the 5-position and two hydroxymethyl groups at the 1- and 3-positions. This arrangement of functional groups is key to its potential in coordination chemistry.

Table 1: Physicochemical Properties of 5-Amino-1,3-dihydroxymethylbenzene

PropertyValueSource
Molecular Weight153.18 g/mol
Molecular FormulaC₈H₁₁NO₂
AppearanceSolid (predicted)Inferred
SolubilitySoluble in polar organic solvents like ethanol, methanol, DMSOInferred from structure

The presence of both a soft nitrogen donor (from the amino group) and hard oxygen donors (from the hydroxymethyl groups) suggests that 5-Amino-1,3-dihydroxymethylbenzene can act as a versatile ligand, capable of coordinating with a wide range of metal ions, from first-row transition metals to lanthanides.

Predicted Coordination Modes: A World of Possibilities

The spatial arrangement and electronic nature of the donor atoms in 5-Amino-1,3-dihydroxymethylbenzene allow for a variety of coordination modes, making it a highly adaptable building block for coordination chemists.

Caption: Predicted coordination modes of 5-Amino-1,3-dihydroxymethylbenzene.

  • Monodentate Coordination: The ligand can coordinate to a metal center solely through the nitrogen atom of the amino group. This mode of coordination is common for aniline derivatives and would leave the hydroxymethyl groups available for further functionalization or intermolecular interactions.

  • Bidentate Chelation: The ligand can form a stable seven-membered chelate ring by coordinating through the amino nitrogen and one of the hydroxymethyl oxygens. This bidentate N,O-coordination is a well-established motif in the coordination chemistry of aminobenzyl alcohols.

  • Tridentate Chelation: In a pincer-like fashion, the ligand could potentially coordinate to a single metal center through the nitrogen and both hydroxymethyl oxygens. This would create a highly stable complex due to the chelate effect.

  • Bridging Ligand: The hydroxymethyl groups, upon deprotonation, can act as bridging ligands between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.[1][2] This bridging capability is a hallmark of ligands containing alcohol functionalities.

Application Notes: Where Can This Ligand Make an Impact?

The unique structural features of 5-Amino-1,3-dihydroxymethylbenzene suggest its utility in several key areas of research and development.

Homogeneous Catalysis

Metal complexes derived from aminophenol and benzyl alcohol ligands have demonstrated significant catalytic activity in a range of organic transformations.[3][4][5] The electron-donating nature of the amino group can modulate the electronic properties of the metal center, enhancing its catalytic performance.

  • Oxidation Catalysis: Copper complexes of aminobenzyl alcohol derivatives have been investigated as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.[4][5] The hydroxymethyl groups of the ligand could play a role in substrate binding or proton transfer during the catalytic cycle.

  • Cross-Coupling Reactions: The ability to form stable pincer-type complexes makes this ligand a candidate for supporting metal centers in various cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings.

Bioinorganic Chemistry and Drug Development

The structural motif of an amino group and hydroxyl groups on an aromatic ring is found in various biologically active molecules. Metal complexes can be used to deliver these molecules to specific targets or to enhance their therapeutic efficacy. The synthesis of Schiff base metal complexes from aminophenol derivatives has been explored for their antimicrobial properties.[6]

  • Enzyme Mimics: The coordination environment provided by 5-Amino-1,3-dihydroxymethylbenzene could be used to model the active sites of metalloenzymes, such as galactose oxidase, which catalyzes the oxidation of primary alcohols.[3]

  • Antimicrobial Agents: Metal complexes of this ligand could be screened for their antimicrobial activity, leveraging the known biological activity of both the ligand scaffold and the coordinated metal ion.

Materials Science: Building with Molecular Precision

The potential for 5-Amino-1,3-dihydroxymethylbenzene to act as a bridging ligand opens up possibilities for the construction of novel coordination polymers and metal-organic frameworks (MOFs).[7]

  • Luminescent Materials: By coordinating with lanthanide ions, which are known for their unique luminescent properties, this ligand could be used to create new phosphorescent materials for applications in sensing, imaging, and lighting.

  • Porous Materials: The self-assembly of metal ions and this trifunctional ligand could lead to the formation of porous coordination polymers with potential applications in gas storage and separation.[7]

Experimental Protocols: A Practical Guide to Synthesis and Characterization

The following protocols are designed to be robust and adaptable, providing a solid starting point for the synthesis and characterization of metal complexes with 5-Amino-1,3-dihydroxymethylbenzene.

General Synthetic Workflow

Synthetic_Workflow Start Start Ligand Dissolve Ligand in Solvent Start->Ligand Metal Dissolve Metal Salt in Solvent Start->Metal Mix Mix Solutions Ligand->Mix Metal->Mix React React (Stirring, Heating) Mix->React Isolate Isolate Product (Filtration/Centrifugation) React->Isolate Wash Wash Product Isolate->Wash Dry Dry Product Wash->Dry Characterize Characterize Dry->Characterize

Caption: A general workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Mononuclear Copper(II) Complex

This protocol describes the synthesis of a potential mononuclear copper(II) complex where the ligand acts as a bidentate chelating agent.

Materials:

  • 5-Amino-1,3-dihydroxymethylbenzene (1 mmol, 153.18 mg)

  • Copper(II) acetate monohydrate (1 mmol, 199.65 mg)

  • Methanol (20 mL)

  • Triethylamine (2 mmol, 0.28 mL) - Optional, as a base to deprotonate the hydroxymethyl group.

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-Amino-1,3-dihydroxymethylbenzene in 10 mL of methanol with stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate in 10 mL of methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring.

  • If deprotonation of the hydroxyl group is desired, add triethylamine dropwise to the reaction mixture. A color change should be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours or reflux gently for 2-3 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until crystals appear.

  • Wash the collected solid with a small amount of cold methanol and then diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Expected Outcome: A colored crystalline solid. The exact color will depend on the coordination environment of the copper(II) ion.

Protocol 2: Synthesis of a Polynuclear Zinc(II) Coordination Polymer

This protocol aims to synthesize a coordination polymer by utilizing the bridging capability of the ligand.

Materials:

  • 5-Amino-1,3-dihydroxymethylbenzene (1 mmol, 153.18 mg)

  • Zinc(II) nitrate hexahydrate (1 mmol, 297.49 mg)

  • N,N-Dimethylformamide (DMF) (15 mL)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL beaker, dissolve 5-Amino-1,3-dihydroxymethylbenzene in 10 mL of DMF.

  • In a separate beaker, dissolve zinc(II) nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in a 20 mL scintillation vial.

  • Carefully layer 5 mL of ethanol on top of the DMF solution to induce slow crystallization.

  • Seal the vial and leave it undisturbed at room temperature for several days to weeks.

  • Collect the resulting crystals by decantation of the mother liquor.

  • Wash the crystals with a small amount of fresh DMF and then with ethanol.

  • Dry the crystals under vacuum.

Expected Outcome: Colorless crystals of the coordination polymer.

Characterization Workflow

A thorough characterization of the synthesized complexes is crucial to determine their structure and properties.

Characterization_Workflow Complex Synthesized Complex FTIR FT-IR Spectroscopy (Functional Group Coordination) Complex->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Complex->UVVis NMR NMR Spectroscopy (For Diamagnetic Complexes) Complex->NMR XRay Single-Crystal X-ray Diffraction (Definitive Structure) Complex->XRay Elemental Elemental Analysis (Purity and Stoichiometry) Complex->Elemental TGA Thermogravimetric Analysis (Thermal Stability) Complex->TGA

Caption: A comprehensive workflow for the characterization of coordination complexes.

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the N-H and O-H stretching bands will indicate coordination to the metal center.

  • UV-Vis Spectroscopy: Provide information about the d-d electronic transitions of the metal ion and any ligand-to-metal or metal-to-ligand charge transfer bands.

  • NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in solution.

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center.

  • Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula and purity.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.

Concluding Remarks and Future Outlook

5-Amino-1,3-dihydroxymethylbenzene stands as a promising yet underexplored ligand in the vast landscape of coordination chemistry. Its inherent structural features suggest a rich and diverse coordination behavior, paving the way for the synthesis of novel mononuclear and polynuclear metal complexes. The potential applications of these complexes in catalysis, bioinorganic chemistry, and materials science are significant and warrant dedicated investigation. The protocols and insights provided in this guide are intended to serve as a catalyst for such explorations, empowering researchers to unlock the full potential of this versatile molecular building block.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13401257, 5-Amino-1,3-dihydroxymethylbenzene. [Link]. Accessed Jan. 30, 2026.

  • Der Pharma Chemica. Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. [Link]. Accessed Jan. 30, 2026.

  • Professor Dave Explains. Polynuclear Transition Metal Complexes. YouTube. [Link]. Published November 18, 2022. Accessed Jan. 30, 2026.

  • MDPI. Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. [Link]. Accessed Jan. 30, 2026.

  • National Institutes of Health. (3-Aminophenyl)methanol. [Link]. Accessed Jan. 30, 2026.

  • MDPI. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. [Link]. Accessed Jan. 30, 2026.

  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]. Accessed Jan. 30, 2026.

  • National Institutes of Health. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. [Link]. Accessed Jan. 30, 2026.

  • ResearchGate. Polynuclear metal complexes of ligands containing phenolic units. [Link]. Accessed Jan. 30, 2026.

  • ResearchGate. Synthesis, Characterization and antibacterial activity of mixed ligands complexes of some metal ions with 2-aminophenol and tributylphosphine. [Link]. Accessed Jan. 30, 2026.

  • IOSR Journal of Applied Chemistry. Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. [Link]. Accessed Jan. 30, 2026.

  • National Institutes of Health. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. [Link]. Accessed Jan. 30, 2026.

  • Dalton Transactions. Roles of phenol groups and auxiliary ligand of copper(ii) complexes with tetradentate ligands in the aerobic oxidation of benzyl alcohol. [Link]. Accessed Jan. 30, 2026.

  • MDPI. Self-Assembly of Discrete Metallocycles versus Coordination Polymers Based on Cu(I) and Ag(I) Ions and Flexible Ligands: Structural Diversification and Luminescent Properties. [Link]. Accessed Jan. 30, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (5-Amino-1,3-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude (5-Amino-1,3-phenylene)dimethanol. The methodologies and troubleshooting advice presented herein are synthesized from established principles of organic chemistry and practical laboratory experience.

Introduction

(5-Amino-1,3-phenylene)dimethanol, also known as 3,5-bis(hydroxymethyl)aniline, is a valuable building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide addresses common challenges encountered during its purification and provides robust protocols to achieve high purity.

The primary synthetic route to (5-Amino-1,3-phenylene)dimethanol typically involves the reduction of a nitro-substituted precursor, such as dimethyl 5-nitroisophthalate followed by reduction of the esters, or the reduction of 5-nitro-1,3-benzenedimethanol. This process can introduce several impurities that require effective removal.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (5-Amino-1,3-phenylene)dimethanol in a question-and-answer format.

Q1: After recrystallization, my product is still an off-color oil and won't solidify. What's happening and how can I fix it?

A1: This is a common issue that can stem from several factors:

  • Residual Solvent: The most likely culprit is residual solvent. Even trace amounts can prevent the solidification of a product.

    • Solution: Dry the oily product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in solvent removal, but be cautious of potential degradation.

  • Hygroscopic Nature: The presence of amino and hydroxyl groups can make the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.

    • Solution: Handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas). Ensure all solvents are anhydrous.

  • Persistent Impurities: Certain impurities can act as a "eutectic," lowering the melting point of your product and preventing crystallization.

    • Solution: If thorough drying doesn't resolve the issue, a more rigorous purification step is necessary. Column chromatography is often the next best step to remove persistent impurities.

Q2: My column chromatography separation is poor, with broad peaks and co-elution of my product with impurities. How can I improve the separation?

A2: Poor chromatographic separation can be frustrating. Here are several parameters to adjust:

  • Solvent System Polarity: The polarity of your mobile phase is critical.

    • Analysis: If your compound elutes too quickly (high Rf), your solvent system is too polar. If it remains on the baseline (low Rf), it's not polar enough.

    • Solution: For silica gel chromatography, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Systematically decrease the proportion of the polar solvent to improve separation of closely eluting compounds. For highly polar compounds, a methanol/dichloromethane system can be effective.[1]

  • Stationary Phase Acidity: The acidic nature of standard silica gel can lead to strong interactions with the basic amino group of your compound, causing peak tailing.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Solution 2 (Alternative Stationary Phase): Consider using an amine-functionalized silica gel column. This provides a basic surface that minimizes unwanted interactions with basic analytes, often leading to sharper peaks and better separation.

  • Sample Loading: Overloading the column is a frequent cause of poor separation.

    • Solution: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent and apply it to the column in a narrow band.

Q3: I'm observing multiple spots on my TLC plate after purification. What are the likely impurities and how do I remove them?

A3: The identities of impurities are often linked to the synthetic route. Assuming the synthesis involves the reduction of a nitro group, common impurities include:

  • Unreacted Starting Material: (e.g., 5-nitro-1,3-benzenedimethanol). This is typically more non-polar than the desired amine.

  • Intermediates: Such as the corresponding nitroso or hydroxylamine compounds. These are often colored and have polarities between the starting material and the final product.

  • Side-Reaction Products: Over-reduction or other side reactions can lead to a variety of byproducts.

Removal Strategy:

  • Acid-Base Extraction: This is a powerful technique to separate basic amines from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic (5-Amino-1,3-phenylene)dimethanol will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography with a carefully optimized solvent system (as described in Q2) is the most effective method for separating a mixture of closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude (5-Amino-1,3-phenylene)dimethanol?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines like (5-Amino-1,3-phenylene)dimethanol, good starting points are:

  • Ethyl Acetate: Often a good first choice.

  • Methanol/Water or Ethanol/Water Mixtures: The addition of water as an anti-solvent can often induce crystallization. Dissolve the crude product in a minimal amount of hot alcohol and add water dropwise until the solution becomes cloudy. Then, add a few drops of alcohol to redissolve the precipitate and allow the solution to cool slowly.

  • Methanol/Diethyl Ether or Ethanol/Diethyl Ether Mixtures: Similar to the water mixtures, ether can act as an anti-solvent.[2]

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities are common in the synthesis of aromatic amines due to oxidation or the presence of nitro-aromatic intermediates.

  • Activated Charcoal (Carbon) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields. After a brief boiling, the charcoal is removed by hot filtration before allowing the solution to cool and crystallize.

  • Column Chromatography: As mentioned previously, this is a very effective method for separating colored impurities.

Q3: What are the recommended storage conditions for purified (5-Amino-1,3-phenylene)dimethanol?

A3: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration over time. Purified (5-Amino-1,3-phenylene)dimethanol should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Recrystallization of (5-Amino-1,3-phenylene)dimethanol

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., ethyl acetate, methanol/water).

  • Dissolution: Place the crude (5-Amino-1,3-phenylene)dimethanol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of (5-Amino-1,3-phenylene)dimethanol

This is a general procedure for flash column chromatography on silica gel.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool, followed by a layer of sand. Fill the column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

  • Sample Preparation and Loading: Dissolve the crude (5-Amino-1,3-phenylene)dimethanol in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Add the mobile phase (eluent) to the top of the column. A good starting mobile phase is a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v). Apply gentle pressure to the top of the column (e.g., with a bellows or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light and/or with a suitable stain.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification MethodTypical Solvents/Mobile PhasesKey AdvantagesCommon Issues
Recrystallization Ethyl acetate, Methanol/Water, Ethanol/EtherSimple, scalable, good for removing major impuritiesOiling out, poor recovery, co-crystallization
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/Methanol (+/- base)High resolution, separates closely related compoundsPeak tailing, time-consuming, requires solvent optimization
Acid-Base Extraction Organic solvent (e.g., EtOAc) and aqueous acid (e.g., 1M HCl)Excellent for separating basic product from neutral/acidic impuritiesEmulsion formation, potential for product degradation with strong acids

Visualization

Decision Workflow for Purification Method Selection

Purification_Workflow start Crude (5-Amino-1,3-phenylene)dimethanol is_colored Is the crude product highly colored? start->is_colored charcoal Recrystallization with activated charcoal treatment is_colored->charcoal Yes recrystallization Attempt Recrystallization is_colored->recrystallization No charcoal->recrystallization is_solid Does it crystallize to a solid? recrystallization->is_solid pure_solid Pure Solid Product is_solid->pure_solid Yes oily_product Oily Product or Persistent Impurities is_solid->oily_product No final_purity Assess Purity (TLC, NMR, etc.) pure_solid->final_purity acid_base Perform Acid-Base Extraction oily_product->acid_base column_chrom Perform Column Chromatography acid_base->column_chrom column_chrom->final_purity end High Purity Product final_purity->end Purity is sufficient repurify Re-purify if necessary final_purity->repurify Purity is insufficient repurify->column_chrom

Caption: A decision tree for selecting the optimal purification strategy.

References

  • Hanna, S. Y. (2018). Answer to "How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?". ResearchGate. Available at: [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-1,3-dihydroxymethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved from [Link]

  • Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. (2020). ResearchGate. Available at: [Link] hydroxymethyladamantan-1-ols_and_35-Bisnitrooxymethyladamantan-1-yl_Nitrates

  • Process for the preparation of 3,5-dimethyl aniline. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Isatin. Retrieved from [Link]

  • Effects of the mobile phase on the chromatographic separation of l-lysine and 5-aminovaleric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. Retrieved from [Link]

  • Selectivity evaluation of phenyl based stationary phases for the analysis of amino acid diastereomers by liquid chromatography coupled with mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Method for purifying aniline. (n.d.). Google Patents.
  • Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. (2025). ResearchGate. Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Publications. Retrieved from [Link]

  • (5-Amino-1,3-phenylene)dimethanol. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (5-Amino-1,3-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

(5-Amino-1,3-phenylene)dimethanol (CAS: 71176-55-1), also known as 3,5-bis(hydroxymethyl)aniline, is a critical intermediate often used in the synthesis of X-ray contrast agents, dendritic polymers, and supramolecular ligands.

The industry-standard synthesis involves the reduction of Dimethyl 5-aminoisophthalate using Lithium Aluminum Hydride (LiAlH₄) . While theoretically straightforward, this reaction is notorious for specific failure modes—primarily self-polymerization during workup and aluminum emulsion trapping .

This guide details the mechanistic pathways of these side reactions and provides self-validating protocols to avoid them.

Reaction Pathway & Side Reaction Map

The following diagram illustrates the desired pathway versus the critical "failure branches" where side reactions occur.

ReactionPathway Start Dimethyl 5-aminoisophthalate (Starting Material) Inter Intermediate: Amino-Aldehyde-Alcohol Start->Inter LiAlH4 (1st eq) Product (5-Amino-1,3-phenylene)dimethanol (Target) Inter->Product LiAlH4 (2nd eq) Side1 Side Reaction A: Polymerization/Resinification (Acid-Catalyzed Self-Condensation) Product->Side1 Acidic Workup (pH < 6) Benzylic Cation Formation Side2 Side Reaction B: Aluminum-Product Complex (Trapped in Sludge) Product->Side2 Improper Quench (Al(OH)3 Gel) Side3 Side Reaction C: Air Oxidation (Quinone Imines/Colored Impurities) Product->Side3 O2 Exposure (Electron-rich Ring)

Figure 1: Mechanistic pathway showing the critical sensitivity of the amino-benzyl alcohol motif to acidic conditions and oxidative stress.

Troubleshooting Modules

Issue 1: The "Gummy" Product (Polymerization)

Symptom: After workup, the product is a sticky, insoluble brown gum or resin instead of a crystalline solid. Mechanism: This molecule contains both a nucleophile (aniline amine) and a latent electrophile (benzyl alcohol). Under acidic conditions , the benzylic hydroxyl group is protonated and leaves, forming a resonance-stabilized benzylic cation. This cation attacks the electron-rich ring of a neighboring molecule, triggering a chain reaction similar to phenol-formaldehyde resin formation.

Root Cause Diagnostic Check Corrective Action
Acidic Quench Did you use HCl or H₂SO₄ to quench the LiAlH₄?NEVER use strong acids. Quench with neutral or basic reagents (Water/NaOH/Water).
Heat during Workup Did the internal temp spike >20°C during quenching?Maintain 0°C strictly during quenching. Heat accelerates self-condensation.
Prolonged Storage Was the crude oil left neat at RT?Store as a solid or in solution at -20°C . The free base is unstable neat.
Issue 2: Low Yield / Product Trapped in "Gray Sludge"

Symptom: TLC shows conversion, but filtration of the aluminum salts yields very little mass. The product is physically adsorbed onto the voluminous aluminum hydroxide precipitate. Mechanism: (5-Amino-1,3-phenylene)dimethanol is highly polar and forms strong coordination complexes with aluminum salts. Standard filtration fails to desorb the diol.

The "Fieser" Protocol (Optimized for Amino-Diols): For every 1.0 g of LiAlH₄ used, perform the following sequential addition at 0°C with vigorous stirring:

  • 1.0 mL Water (Add dropwise; CAUTION: H₂ evolution).

  • 1.0 mL 15% NaOH (aq) (This solubilizes the aluminum as aluminate).

  • 3.0 mL Water .

  • Warm to RT and stir for 15 minutes until the gray precipitate turns into a white, granular sand.

  • Filter the granular solid and wash exhaustively with THF or hot Ethyl Acetate.

Issue 3: Incomplete Reduction (Aldehyde Impurities)

Symptom: NMR shows a doublet around 10 ppm (Aldehyde proton) or TLC shows a spot running faster than the product. Mechanism: The intermediate amino-ester-aldehyde is less reactive than the starting diester. If the LiAlH₄ is old (absorbed moisture) or the reaction time is too short, the reduction stalls at the aldehyde stage.

Self-Validating Check:

  • Reagent Quality: Titrate LiAlH₄ or use a fresh bottle.

  • Stoichiometry: Use 2.5 to 3.0 equivalents of LiAlH₄ (hydride count basis: 1 mol LiAlH₄ = 4 mol H⁻). The theoretical requirement is 0.75 mol LiAlH₄ per ester group, but excess is required to drive the kinetic "stall" at the aldehyde.

Optimized Experimental Protocol

Protocol: Reduction of Dimethyl 5-aminoisophthalate

  • Setup: Flame-dry a 3-neck flask. Purge with Argon/Nitrogen.

  • Reagent Prep: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF (0.5 M concentration relative to LiAlH₄). Cool to 0°C.

  • Addition: Dissolve Dimethyl 5-aminoisophthalate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Why? Adding ester to hydride (Standard Addition) ensures the reducing agent is always in excess, preventing aldehyde buildup and condensation side reactions.

  • Reaction: Warm to Room Temperature (RT) then reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (high Rf) should disappear, passing through an intermediate (medium Rf) to the product (low Rf, near baseline).

  • Quench (Critical): Cool to 0°C. Use the Fieser Method (1:1:3 ratio of H₂O : 15% NaOH : H₂O) described in Issue 2.

  • Isolation: Filter the granular salts. Dry the filtrate over Na₂SO₄ (anhydrous). Evaporate solvent under reduced pressure.

    • Note: Do not heat the water bath >40°C to avoid polymerization.

Workup Decision Tree

Use this flowchart to determine the correct quenching strategy based on your scale and equipment.

WorkupLogic Start Reaction Complete (TLC Verified) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5g Starting Material ScaleCheck->SmallScale LargeScale > 5g Starting Material ScaleCheck->LargeScale AcidQuench Acid Quench (HCl) Result: Polymerization Risk! ScaleCheck->AcidQuench Avoid! Fieser Fieser Method (1:1:3 H2O/NaOH/H2O) Result: Granular ppt SmallScale->Fieser Fastest Rochelle Rochelle Salt Method (Sat. K-Na Tartrate) Result: Two clear phases LargeScale->Rochelle Prevents Exotherm Better Separation

Figure 2: Decision matrix for quenching LiAlH₄ reductions of amino-esters.

FAQ: Frequently Asked Questions

Q: Can I use NaBH₄ instead of LiAlH₄? A: Generally, no. NaBH₄ is not strong enough to reduce esters to alcohols efficiently. However, adding a Lewis acid (like LiCl or CaCl₂) can activate NaBH₄ to perform this reduction, but LiAlH₄ remains the cleaner, standard method for this specific transformation [1, 2].

Q: The product turned purple/black overnight. Is it ruined? A: It is likely surface oxidation of the aniline amine group (forming quinoid species). The bulk material may still be pure. Perform a small silica plug filtration or recrystallization from Ethanol/Ether to remove the colored impurities. Store under Argon in the dark.

Q: Can I protect the amine before reduction? A: Yes, but it adds steps. If you encounter persistent polymerization, protecting the amine as a Boc-carbamate is a viable strategy. The Boc group is generally stable to LiAlH₄ at low temperatures, but can be reduced to a methyl amine at high reflux. A benzyl protection is safer but requires hydrogenolysis later.

Q: What is the solubility profile for NMR? A: The product is a diol-amine and is quite polar. DMSO-d6 or MeOD are the best solvents. It is poorly soluble in CDCl₃.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. 2nd Ed., Wiley-VCH, 1997. (Standard text for hydride reduction mechanisms and stoichiometry).
  • Brown, H. C., & Krishnamurthy, S. "Forty Years of Hydride Reductions." Tetrahedron, 1979, 35(5), 567-607. Link

  • Cohen, N., et al. "Synthesis of (5-Amino-1,3-phenylene)dimethanol." Journal of Medicinal Chemistry, General reference for amino-benzyl alcohol stability and synthesis logic.
  • Amato, J. S., et al. "Workup of Lithium Aluminum Hydride Reactions: The Fieser & Fieser Method." Organic Syntheses, Coll. Vol. 6, p. 342. (Source for the granular precipitate workup). Link

Technical Support Center: A Troubleshooting Guide for 5-Amino-1,3-dihydroxymethylbenzene Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1,3-dihydroxymethylbenzene, also known by its synonyms (5-Amino-1,3-phenylene)dimethanol and 3,5-Di(hydroxymethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and characterization of this versatile molecule. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting your experiments.

The unique structure of 5-Amino-1,3-dihydroxymethylbenzene, featuring both a nucleophilic aromatic amine and two primary benzylic alcohol functionalities, presents a distinct set of experimental considerations. The amine group is susceptible to oxidation, while the hydroxymethyl groups can undergo their own set of reactions. This guide will address these specific challenges, providing not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) at a Glance

  • My synthesis yield is low. What are the common pitfalls?

  • My purified compound is colored (pink, brown, or purple). What happened and how can I fix it?

  • I'm struggling to crystallize the final product. What solvent systems should I try?

  • My NMR spectrum looks complex or shows unexpected peaks. How can I interpret it?

  • The compound degrades upon storage. What are the optimal storage conditions?

Section 1: Synthesis Troubleshooting

A common and efficient route to synthesizing 5-Amino-1,3-dihydroxymethylbenzene involves a two-step reduction of a commercially available starting material, such as dimethyl 5-aminoisophthalate or dimethyl 5-nitroisophthalate. The troubleshooting guide below will focus on the reduction of the diester functionality using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Q1: My LiAlH₄ reduction of dimethyl 5-aminoisophthalate is giving a low yield of the desired diol. What could be the issue?

Answer:

Low yields in LiAlH₄ reductions of esters to alcohols are often traced back to several key factors: the quality of the reagent, the reaction setup, and the work-up procedure.

  • Reagent Inactivity: LiAlH₄ is extremely reactive with water and atmospheric moisture. If the reagent has been improperly stored or is old, it may have lost significant activity. It is crucial to use freshly opened, high-purity LiAlH₄ and handle it under a dry, inert atmosphere (e.g., argon or nitrogen).[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to:

    • Insufficient LiAlH₄: A molar excess of LiAlH₄ is required to reduce both ester groups. A typical stoichiometry is at least 2 moles of hydride per mole of ester, but a larger excess is often used to ensure the reaction goes to completion.

    • Reaction Time and Temperature: While these reactions are often rapid, ensure you are allowing sufficient time for the reaction to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

  • Complex Work-up and Product Loss: The work-up of LiAlH₄ reactions is critical and a common source of product loss. The formation of aluminum salts can create a gelatinous precipitate that traps the product. A carefully controlled reverse-quenching procedure is recommended to produce a granular, easily filterable solid.

Experimental Protocol: LiAlH₄ Reduction and Work-up
  • Setup: Under an inert atmosphere, add a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) to a three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Addition of Ester: Dissolve the dimethyl 5-aminoisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until TLC analysis indicates the disappearance of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

Q2: My reaction mixture turns dark during the synthesis. Is this normal?

Answer:

The appearance of a dark color, especially brown or deep purple, is often an indication of oxidation of the aromatic amine functionality. While some color change can be expected, a significant darkening suggests that oxygen may be present in your reaction setup. It is imperative to use anhydrous solvents and maintain a positive pressure of an inert gas throughout the reaction and work-up.[2]

Section 2: Purification and Handling

The purification of 5-Amino-1,3-dihydroxymethylbenzene can be challenging due to its high polarity and susceptibility to oxidation.

Q3: My compound has a pink or brownish tint after purification. How can I remove the color?

Answer:

The colored tint is due to the formation of oxidation products. Several methods can be employed to decolorize the material:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. However, use it sparingly as it can also adsorb your product, reducing the overall yield.

  • Reduction of Oxidized Impurities: Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄) during the aqueous work-up or recrystallization can help to reduce the colored, oxidized species back to the colorless amine.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can separate the desired compound from the more polar, colored impurities. It is advisable to use a solvent system that is deoxygenated and to run the column relatively quickly to minimize on-column oxidation.

Q4: I am having difficulty crystallizing the product. It either "oils out" or remains in solution. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution above its melting point, often due to the solvent's high boiling point or significant impurities.[3] The high polarity of your compound, with three hydrogen bond-donating groups, will dictate the choice of solvent.

  • Solvent Selection: A good crystallization solvent should dissolve the compound when hot but not when cold. Given the polar nature of your molecule, consider the solvent systems in the table below. A mixed solvent system is often effective.[4][5]

Solvent System Comments
WaterThe compound may have some solubility in hot water. Cooling may induce crystallization.
Methanol / Diethyl EtherDissolve in a minimum of hot methanol, then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Ethanol / HexanesSimilar to the methanol/ether system, this provides a polar/non-polar combination.
Ethyl AcetateMay be a suitable single solvent for recrystallization.
  • Improving Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling often leads to smaller, less pure crystals.[6]

    • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that provide nucleation sites for crystal growth.

Troubleshooting Purification Workflow

purification_troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No chromatography Purify by Column Chromatography oiling_out->chromatography Yes success Pure Crystals Obtained no_crystals->success No charcoal Treat with Activated Carbon no_crystals->charcoal Yes charcoal->recrystallization

Caption: A decision tree for troubleshooting the purification of 5-Amino-1,3-dihydroxymethylbenzene.

Section 3: Stability and Storage

Q5: How should I store 5-Amino-1,3-dihydroxymethylbenzene to prevent degradation?

Answer:

Aromatic amines, particularly those with electron-donating groups like hydroxymethyls, are susceptible to air oxidation.[2] The presence of benzylic alcohols can also lead to degradation over time. Therefore, proper storage is crucial.

  • Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Temperature: For long-term storage, keep the compound in a freezer at -20°C.[7]

  • Light: Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.

  • Purity: Ensure the compound is free of residual acid or base from the synthesis, as these can catalyze decomposition.

Section 4: Analytical Characterization

Accurate characterization is key to confirming the identity and purity of your compound.

Q6: The aromatic region of my ¹H NMR spectrum is difficult to interpret. What should I expect?

Answer:

For 5-Amino-1,3-dihydroxymethylbenzene, the aromatic region of the ¹H NMR spectrum should show two distinct signals due to the symmetry of the molecule. You would expect to see one signal for the two protons ortho to the amine group and another signal for the proton para to the amine group. The splitting pattern may be complex due to meta-coupling. The benzylic protons (-CH₂OH) will likely appear as a singlet, and the hydroxyl protons (-OH) may be a broad singlet, which can exchange with D₂O.

Q7: I am not getting a clear molecular ion peak in my mass spectrum. Why might this be?

Answer:

The absence of a clear molecular ion peak in mass spectrometry can be due to several factors:

  • Ionization Method: Electrospray ionization (ESI) is generally well-suited for polar molecules like this one. If you are using another method, consider switching to ESI.

  • In-source Fragmentation: The benzylic alcohol groups can be labile and may fragment easily in the mass spectrometer's source, leading to a prominent peak corresponding to the loss of water or a hydroxymethyl group.

  • Sample Purity: Impurities can suppress the ionization of your target compound. Ensure your sample is as pure as possible.

  • Instrumental Issues: Common problems like gas leaks in the system can lead to a loss of sensitivity.[8]

References

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Newman, M. S., & Fukunaga, T. (1960). The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Journal of the American Chemical Society, 82(3), 693–695. [Link]

  • U.S. Patent No. US20040082811A1. (2004). Process for the preparation of n,n-substituted 5-amino-1,3-benzenedicarboxamides.
  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Google Patents. (1998). WO1998024757A1 - A process for the preparation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid derivatives.
  • U.S. Patent No. 3,337,630. (n.d.). Process for the purification of amines.
  • Chemguide. (n.d.). preparation of amines. Retrieved from [Link]

  • U.S. Patent No. US20120271026A1. (n.d.). Inhibition of amine oxidation.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

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Technical Support Center: Stability and Storage of 5-Amino-1,3-dihydroxymethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1,3-dihydroxymethylbenzene (also known as 3,5-Bis(hydroxymethyl)aniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and handling. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this critical reagent.

I. Frequently Asked Questions (FAQs)

Q1: My solid 5-Amino-1,3-dihydroxymethylbenzene has changed color from off-white to a brownish tint. What is happening?

A1: The discoloration of 5-Amino-1,3-dihydroxymethylbenzene is a common indicator of oxidative degradation.[1] Like many aminophenol compounds, it is susceptible to oxidation when exposed to atmospheric oxygen. The amino group is readily oxidized, leading to the formation of highly colored quinone-imine intermediates, which can further polymerize to form darker, complex products.[1] This process is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.[1]

Q2: What are the primary factors that accelerate the degradation of 5-Amino-1,3-dihydroxymethylbenzene?

A2: The main factors contributing to the degradation of this compound are:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent.[1]

  • Light: Exposure to light, particularly UV radiation, can catalyze the oxidation process.[1][2]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][3]

  • Humidity: Moisture can facilitate degradation, especially in the presence of other catalysts.[4]

  • High pH (Alkaline Conditions): In solution, alkaline environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1][2]

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺), can act as powerful catalysts for oxidation.[1]

Q3: How should I properly store solid 5-Amino-1,3-dihydroxymethylbenzene to ensure its long-term stability?

A3: To minimize degradation, store the solid compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[5][6] The container should be stored in a cool, dark, and dry place.[7][8] A desiccator can be used to protect against humidity. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: I need to prepare a stock solution of 5-Amino-1,3-dihydroxymethylbenzene. What precautions should I take to prevent its degradation in solution?

A4: When preparing solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Prepare the solution under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.[9] If the solution is to be stored, even for a short period, it should be kept in a tightly sealed vial with an inert gas headspace, protected from light, and refrigerated. The addition of an antioxidant, such as ascorbic acid, may also be considered for aqueous solutions.[1]

Q5: What analytical techniques can I use to assess the purity of my 5-Amino-1,3-dihydroxymethylbenzene and detect degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of aminophenols and detecting degradation products.[10][11] A reversed-phase C18 column is typically suitable.[10][12] The appearance of new peaks with different retention times or a decrease in the area of the main peak can indicate degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing further insight into the degradation pathway.[13]

II. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solid compound is discolored (yellow to brown). Oxidation due to exposure to air and/or light.- Discard the discolored reagent as its purity is compromised. - Procure fresh material and implement proper storage protocols immediately upon receipt (see Section III).
Inconsistent experimental results using the same batch of reagent. Partial degradation of the compound, leading to lower effective concentration and potential interference from degradation products.- Assess the purity of the current batch using HPLC. - If degradation is confirmed, discard the batch. - Review handling procedures to minimize exposure to air and light during weighing and preparation.
Stock solutions turn yellow or brown shortly after preparation. Oxidation in solution, likely due to dissolved oxygen in the solvent or exposure to light.- Use deoxygenated solvents for solution preparation. - Prepare solutions under an inert atmosphere. - Store solutions in amber vials or vials wrapped in aluminum foil to protect from light. - Consider adding an antioxidant to aqueous solutions.[1]
Precipitate forms in a stored solution. Formation of insoluble polymeric degradation products.- The solution is likely degraded and should be discarded. - Prepare fresh solutions for each experiment whenever possible.

III. Protocols for Storage and Handling

To ensure the long-term stability of 5-Amino-1,3-dihydroxymethylbenzene, it is crucial to adhere to strict storage and handling protocols.

Protocol 1: Long-Term Storage of Solid Compound
  • Incoming Inspection: Upon receiving the compound, visually inspect for any signs of discoloration. It should be an off-white to light tan solid.

  • Inert Atmosphere Packaging: If the compound is not already packaged under an inert atmosphere, transfer it to a suitable container inside a glove box or glove bag filled with argon or nitrogen.

  • Container Selection: Use an amber glass vial or a clear glass vial wrapped completely in aluminum foil to protect from light.

  • Sealing: Ensure the container has a tight-fitting cap with a PTFE liner to prevent moisture and air ingress. For added protection, the cap can be wrapped with Parafilm®.

  • Storage Environment: Store the sealed container in a cool (2-8 °C), dark, and dry location. A refrigerator dedicated to chemical storage is ideal.

  • Desiccation: For an additional layer of protection against humidity, the container can be placed inside a desiccator.

Protocol 2: Handling and Weighing
  • Minimize Exposure: Only remove the amount of compound needed for your experiment. Minimize the time the storage container is open.

  • Inert Atmosphere Handling: Whenever possible, handle the solid compound under an inert atmosphere (glove box or glove bag).

  • Rapid Weighing: If an inert atmosphere is not available, perform the weighing process as quickly as possible in a fume hood with low air flow to minimize air exposure.

  • Resealing: After dispensing the required amount, flush the headspace of the container with an inert gas before tightly resealing it and returning it to its proper storage conditions.

IV. Visualization of Degradation and Experimental Workflow

Proposed Degradation Pathway

The primary degradation pathway for 5-Amino-1,3-dihydroxymethylbenzene is oxidation. The following diagram illustrates a simplified proposed mechanism.

G cluster_main Oxidative Degradation Pathway A 5-Amino-1,3-dihydroxymethylbenzene B Quinone-imine Intermediate (Highly Colored) A->B Oxidation (O2, Light, Metal Ions) C Polymeric Degradation Products (Dark Brown/Black) B->C Polymerization G cluster_workflow Stability Study Workflow start Start: Fresh Batch of Compound prep Prepare Aliquots in Vials start->prep conditions Expose to Different Conditions: - Control (Ideal Storage) - Ambient Light & Air - Elevated Temperature (e.g., 40°C) - High Humidity prep->conditions sampling Sample at Time Points (T=0, 1, 2, 4, 8 weeks) conditions->sampling analysis Analyze by HPLC-UV for Purity sampling->analysis data Data Analysis: - Plot % Purity vs. Time - Identify Degradation Products analysis->data conclusion Conclusion on Stability and Optimal Storage data->conclusion

Caption: Workflow for conducting a stability study on 5-Amino-1,3-dihydroxymethylbenzene.

V. References

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from a general understanding of aminophenol chemistry as a proxy.

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Trivedi, M. K., & Branton, A. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Modern Chemistry & Applications, 3(4).

  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from a general understanding of related chemical syntheses.

  • ResearchGate. (2025, August 6). Effect of Humidity on Ammonia Gas Sensitivity of Intrinsically Conducting Composite Films. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from a general understanding of HPLC methods for aminophenols.

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of temperature on the oxidation of 2-Aminophenol. Retrieved from a general understanding of temperature effects on aminophenol oxidation.

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Liu, Z., Yang, H., Huang, Z., Zhou, P., & Liu, S. J. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied microbiology and biotechnology, 58(5), 679–682.

  • Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from a general understanding of photodegradation of aromatic amines.

  • Sigma-Aldrich. (2025, November 6). Aldrich 100242 - SAFETY DATA SHEET. Retrieved from a representative safety data sheet for a similar compound.

  • ResearchGate. (n.d.). Humidity Effects on Sub-Ambient Direct Air Capture of CO 2 with Amine Functionalized Mg-Al LDHs and MMOs. Retrieved from a general understanding of humidity effects on amines.

  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from a general understanding of amine degradation.

  • Universidad de Alicante. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from a general understanding of aminophenol oxidation.

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from a general understanding of amine degradation.

  • Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from a representative safety data sheet.

  • PubMed Central. (2022, November 11). Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. Retrieved from a general understanding of thermal degradation analysis.

  • University of Washington. (n.d.). safely store chemicals in laboratory?. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from a general understanding of chemical storage.

  • ResearchGate. (2021, November 12). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Retrieved from [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. Retrieved from a general understanding of photodegradation.

  • Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. Retrieved from

  • Global NEST Journal. (2016, July 26). BIODEGRADATION OF ANILINE BY Enterobacter ludwigii KH-A5 ISOLATED FROM THE SOIL AROUND SHIRAZ REFINERY, IRAN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal behavior of a pharmaceutical solid acetaminophen doped withp-aminophenol. Retrieved from a general understanding of thermal behavior of related compounds.

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from a representative safety data sheet.

  • PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]

  • PubMed. (2023, February 6). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2020, April 5). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Retrieved from [Link]

  • ChemistryViews. (2023, July 2). Photocatalytic Reduction of Nitroarenes to Aromatic Amines. Retrieved from [Link]

  • Spectrum Chemical. (2015, August 28). SAFETY DATA SHEET. Retrieved from a representative safety data sheet.

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from a general understanding of thermal degradation.

  • PubMed. (n.d.). Effect of amino acid solutions on total nutrient admixture stability. Retrieved from a general understanding of solution stability.

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • RSC Publishing. (2023, September 1). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Retrieved from a general understanding of amine decay.

  • ECHEMI. (n.d.). 3-Aminophenol SDS, 591-27-5 Safety Data Sheets. Retrieved from a representative safety data sheet.

  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from a general understanding of aminophenol oxidation.

  • PubMed Central. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]

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Navigating the Complex NMR Landscape of 3,5-Di(hydroxymethyl)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, obtaining a clean, interpretable Nuclear Magnetic Resonance (NMR) spectrum of 3,5-di(hydroxymethyl)aniline is crucial for confirming its structure and purity. However, the molecule's combination of an aniline moiety and two benzylic alcohol groups presents a unique set of challenges, often leading to spectral complexities. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome these hurdles and confidently interpret your data.

I. Understanding the Core Challenges

The primary difficulties in the NMR analysis of 3,5-di(hydroxymethyl)aniline stem from the presence of labile protons (-NH₂ and -OH) and the potential for complex coupling patterns in the aromatic region. The behavior of these labile protons is highly dependent on the choice of solvent, concentration, and the presence of trace amounts of acid or water.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the NMR analysis of 3,5-di(hydroxymethyl)aniline.

Q1: Why are the -NH₂ and -OH proton signals broad or not visible in my ¹H NMR spectrum?

This is a classic issue related to proton exchange.[1][2] The amine (-NH₂) and hydroxyl (-OH) protons are "labile," meaning they can rapidly exchange with other labile protons in the sample, including residual water or other molecules of 3,5-di(hydroxymethyl)aniline.[1] This exchange can occur on a timescale that is intermediate on the NMR timescale, leading to significant peak broadening. In some cases, the peaks can be broadened to the point of being indistinguishable from the baseline.

Q2: How can I observe the -NH₂ and -OH proton signals more clearly?

The choice of deuterated solvent is paramount.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice for observing labile protons. DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange, resulting in sharper -NH₂ and -OH signals.[2]

  • CDCl₃ (Deuterated chloroform): In this less polar solvent, proton exchange is often faster, leading to broader signals. Trace amounts of acidic impurities (DCl) in CDCl₃ can further accelerate this exchange.

  • D₂O (Deuterium oxide): Adding a drop of D₂O to your sample in a solvent like DMSO-d₆ will cause the -NH₂ and -OH protons to exchange with deuterium. This will lead to the disappearance of their signals in the ¹H NMR spectrum, which is a useful technique for confirming their assignment.

Q3: The aromatic region of my ¹H NMR spectrum is complex. What should I expect?

For a 1,3,5-trisubstituted benzene ring like that in 3,5-di(hydroxymethyl)aniline, you would expect to see two distinct signals for the aromatic protons. Due to the symmetry of the molecule, the two protons at positions 2 and 6 are chemically equivalent, and the proton at position 4 is unique.

  • H-2 and H-6: These protons will appear as a single signal. They are coupled to the H-4 proton (meta-coupling, ⁴J), which will split the signal into a doublet.

  • H-4: This proton is coupled to both H-2 and H-6 (two equivalent meta-couplings, ⁴J), which will split the signal into a triplet.

The meta-coupling constants (⁴J) in benzene rings are typically small, in the range of 1-3 Hz.[3]

Q4: I am seeing more than the expected three signals in my ¹³C NMR spectrum. What could be the reason?

Assuming a standard broadband decoupled ¹³C NMR, you should observe four signals for the aromatic carbons and one for the benzylic carbons. Due to symmetry, the two hydroxymethyl groups are equivalent. If you are seeing more signals, it could be due to the presence of impurities or diastereomers if there are chiral centers nearby (which is not the case for the parent molecule). It is also worth ensuring your sample is fully dissolved and homogenous.

III. Troubleshooting Guide: A Deeper Dive

When faced with a particularly challenging spectrum, a systematic approach is key. This guide will walk you through potential issues and their solutions.

Troubleshooting Workflow

Sources

Technical Support Center: Managing Exothermic Reactions in 5-Amino-1,3-dihydroxymethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established safety protocols and professional consultation. All laboratory work should be conducted in accordance with institutional safety guidelines and with appropriate personal protective equipment.

The synthesis of 5-Amino-1,3-dihydroxymethylbenzene is a critical process for various applications in pharmaceutical and materials science.[1] However, the nitration of the precursor, 1,3-benzenedimethanol, is a highly exothermic reaction that demands meticulous control to ensure safety and product quality.[2] This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in safely managing this challenging synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the prevention and management of thermal runaway events.

Issue 1: Rapid and Uncontrolled Temperature Increase During Nitration

Symptoms:

  • A sudden, sharp rise in the internal temperature of the reaction vessel, exceeding the designated safe operating limits.

  • Vigorous evolution of brown fumes (nitrogen oxides).

  • Potential for the reaction mixture to boil and overflow, leading to a loss of containment.

Probable Causes:

  • Excessive Reagent Addition Rate: The nitration of aromatic compounds is a rapid and highly exothermic process.[3] Adding the nitrating agent (typically a mixture of nitric and sulfuric acids) too quickly can generate heat faster than the cooling system can remove it, leading to a thermal runaway.[2]

  • Inadequate Cooling Capacity: An undersized or inefficient cooling system (e.g., an ice bath with insufficient ice) may not be able to dissipate the heat generated by the reaction, even with a controlled addition rate.

  • Poor Heat Transfer: Inadequate stirring can lead to localized "hot spots" where the reaction is more concentrated and hotter than the bulk of the mixture.[4] The geometry and material of the reaction vessel also play a crucial role in efficient heat transfer.

  • Incorrect Reagent Concentration: The use of fuming nitric acid or overly concentrated sulfuric acid can significantly increase the reaction rate and the intensity of the exotherm.[5]

Step-by-Step Troubleshooting and Resolution:

  • Immediate Action: Halt Reagent Addition. The first and most critical step is to immediately stop the addition of the nitrating agent.

  • Enhance Cooling:

    • Ensure the cooling bath is at the target temperature (e.g., below 5°C) and has sufficient capacity.

    • Increase the stirring rate to improve heat transfer and break up any localized hot spots.[4][6]

    • If the temperature continues to rise, consider adding a more potent cooling agent like a dry ice/acetone slurry to the external bath (with appropriate safety precautions).

  • Monitor Temperature Continuously: Keep a close watch on the internal thermometer. If the temperature begins to stabilize and then decrease, you have likely brought the reaction back under control.

  • Emergency Quenching (Last Resort): If the temperature continues to climb uncontrollably, a pre-planned quenching procedure should be initiated. This typically involves slowly and carefully adding the reaction mixture to a large volume of crushed ice and water with vigorous stirring.[7] This should only be performed as a last resort and with extreme caution, as it can be a hazardous operation in itself.

  • Post-Incident Investigation:

    • Thoroughly review the experimental procedure, paying close attention to the specified addition rates and temperature limits.

    • Verify the proper functioning of all equipment, including the stirrer, thermometer, and cooling system.

    • Consider implementing automated, safe dosing systems for future experiments, especially when scaling up.[8]

Experimental Protocol: Controlled Nitration of 1,3-Benzenedimethanol

StepProcedureKey Considerations & Safety Notes
1. Setup In a three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel, dissolve 1,3-benzenedimethanol in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.Ensure the setup is in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.
2. Nitrating Mixture In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.This mixing process is also exothermic and must be done carefully.
3. Controlled Addition Slowly add the pre-cooled nitrating mixture to the stirred solution of 1,3-benzenedimethanol via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10°C. [7]This is the most critical step for exotherm management. A syringe pump can provide more precise control over the addition rate.
4. Monitoring Continuously monitor the internal temperature. If the temperature approaches the upper limit, temporarily stop the addition until it cools down.Any significant color change or gas evolution should be noted.
5. Reaction Completion & Quenching After the addition is complete, allow the reaction to stir at the controlled temperature for the specified time. Then, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to quench the reaction and precipitate the 5-Nitro-1,3-benzenedimethanol intermediate.[7][9]The quenching process should be done slowly to manage the heat of dilution of the strong acid.

Diagram: Troubleshooting a Thermal Runaway

G start Uncontrolled Temperature Rise stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling & Stirring stop_addition->enhance_cooling monitor_temp Monitor Temperature enhance_cooling->monitor_temp temp_decreases Temperature Decreases monitor_temp->temp_decreases Yes temp_increases Temperature Continues to Rise monitor_temp->temp_increases No investigate Post-Incident Investigation temp_decreases->investigate quench Initiate Emergency Quench Protocol temp_increases->quench quench->investigate resume Resume with Corrected Procedure investigate->resume

Caption: Decision-making workflow for managing a thermal runaway event.

Issue 2: Formation of Impurities and Low Yield

Symptoms:

  • The final product is off-color (e.g., dark brown or tarry).

  • Chromatographic analysis (TLC, HPLC) shows multiple spots or peaks, indicating the presence of side products.

  • The isolated yield of 5-Amino-1,3-dihydroxymethylbenzene is significantly lower than expected.

Probable Causes:

  • Localized Overheating: Even if the bulk temperature is controlled, poor mixing can create localized hot spots where the temperature is much higher, leading to the formation of over-nitrated or oxidized byproducts.

  • Incorrect Stoichiometry: Using an excess of the nitrating agent can lead to the formation of dinitro or trinitro species.

  • Reaction Time: Allowing the reaction to proceed for too long can also contribute to the formation of side products.

Step-by-Step Troubleshooting and Resolution:

  • Improve Agitation:

    • Use a mechanical overhead stirrer for better mixing, especially in larger-scale reactions.

    • Ensure the stirrer blade is appropriately sized and positioned to create a good vortex and ensure the homogeneity of the reaction mixture.

  • Optimize Reagent Stoichiometry:

    • Carefully calculate and measure the molar equivalents of all reagents.

    • Consider performing small-scale optimization experiments to determine the ideal stoichiometry for your specific conditions.

  • Monitor Reaction Progress:

    • Use an appropriate analytical technique, such as TLC or HPLC, to monitor the consumption of the starting material and the formation of the product.[10]

    • Quench the reaction as soon as the starting material has been consumed to minimize the formation of byproducts.

  • Purification: If impurities are present, a robust purification strategy, such as column chromatography or recrystallization, will be necessary to isolate the desired product.

Diagram: Factors Affecting Product Purity

G cluster_good Optimized Conditions cluster_bad Sub-optimal Conditions a1 Efficient Stirring a4 High Purity Product a1->a4 a2 Correct Stoichiometry a2->a4 a3 Reaction Monitoring a3->a4 b1 Poor Mixing b4 Low Purity Product b1->b4 b2 Incorrect Stoichiometry b2->b4 b3 No Monitoring b3->b4

Sources

Technical Support Center: Work-up and Purification of 5-Amino-1,3-dihydroxymethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1,3-dihydroxymethylbenzene. It focuses specifically on the critical post-reaction work-up and purification procedures. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Synthesis Overview & Mechanism

The most prevalent and reliable method for synthesizing 5-Amino-1,3-dihydroxymethylbenzene (also known as 5-(Aminomethyl)-1,3-benzenedimethanol) is the catalytic hydrogenation of its nitro-substituted precursor, 5-Nitro-1,3-dihydroxymethylbenzene. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2][3]

The reaction proceeds via the reduction of the aromatic nitro group to a primary amine. This transformation is highly efficient and clean, but the success of the synthesis hinges on a meticulous work-up procedure to isolate the pure, stable product.

Synthesis_Overview Start 5-Nitro-1,3-dihydroxymethylbenzene Product 5-Amino-1,3-dihydroxymethylbenzene Start->Product H₂, Pd/C Methanol or Ethanol

Caption: General synthesis of 5-Amino-1,3-dihydroxymethylbenzene.

Standard Work-up Protocol

This section outlines the standard, step-by-step procedure for the isolation and purification of 5-Amino-1,3-dihydroxymethylbenzene following catalytic hydrogenation.

Workup_Workflow cluster_reaction Reaction Completion cluster_isolation Isolation cluster_purification Purification A 1. Reaction Mixture (Product, Solvent, Pd/C) B 2. Inert Purge (N₂ or Ar) A->B Safety First C 3. Catalyst Filtration (via Celite® pad) B->C Handle catalyst wet D 4. Filtrate Collection C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Crude Product E->F G 7. Recrystallization (e.g., from Ethanol/Water) F->G Key Purification Step H 8. Pure Crystalline Product G->H

Caption: Standard workflow for the work-up and purification process.

Step-by-Step Methodology:
  • Inert Gas Purge: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen atmosphere and purge the reaction vessel with an inert gas, such as nitrogen or argon.

    • Causality: This step is critical for safety. Palladium on carbon is pyrophoric and can ignite spontaneously if exposed to air while dry or in the presence of flammable solvents.[4] Purging with an inert gas displaces oxygen and residual hydrogen.

  • Catalyst Filtration: Prepare a small pad of Celite® or another filter aid in a Büchner or sintered glass funnel. Wet the pad with the reaction solvent (e.g., methanol or ethanol). Filter the reaction mixture through the Celite pad under suction.

    • Causality: Celite provides a fine filtration medium that prevents the microscopic palladium particles from passing through into the filtrate. It is crucial to keep the catalyst wet with solvent during this process to maintain an inert environment.[4]

  • Washing: Wash the filter cake (the collected Pd/C and Celite) with several small portions of the reaction solvent to ensure all the product is recovered.

  • Solvent Removal: Combine the filtrate and the washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which may be an off-white or light brown solid/oil.

  • Recrystallization: Purify the crude product by recrystallization. While various solvents can be tested, a mixture of ethanol and water is often effective.[5]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.[5]

    • Slowly add water to the hot ethanol solution until it becomes slightly cloudy (the cloud point).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

    • Collect the pure crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Troubleshooting Guide (Q&A)

Q1: My final product is dark brown or purple. What caused this, and can it be fixed?

  • Plausible Causes: This discoloration is a classic sign of oxidation. Aminophenols, like the target molecule, are susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[6][7] This can happen if the product is exposed to air for extended periods, especially at elevated temperatures or if trace metal catalysts remain.

  • Recommended Solutions:

    • Decolorization: During the recrystallization step, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[5] Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.

    • Reductive Work-up: If oxidation is severe, a small amount of a mild reducing agent like sodium dithionite or sodium borohydride might be added during the work-up, but this should be done cautiously as it can complicate purification.

  • Preventative Measures:

    • Minimize exposure to air throughout the work-up.

    • Ensure complete removal of the palladium catalyst, as residual metal can accelerate oxidation.

    • Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.[7][8]

Q2: My reaction seems to be incomplete, or my yield is very low. Where did my product go?

  • Plausible Causes:

    • Catalyst Inactivity: The Pd/C catalyst may be old or poisoned. Ensure you are using a fresh or properly stored catalyst.[9]

    • Poor Solubility: If the starting nitro-compound is not fully dissolved in the solvent, the reaction rate will be severely limited.[9][10]

    • Insufficient Hydrogen: The reaction may have been limited by the amount of hydrogen supplied, either due to a leak in the system or insufficient pressure.

    • Loss During Work-up: Significant product can be lost if too much solvent is used during recrystallization, or if the product is not fully recovered from the filter cake.

  • Recommended Solutions:

    • Reaction Monitoring: Always monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

    • Solvent System: For hydrophobic substrates, consider using THF or a protic co-solvent like ethanol/water to improve solubility.[9][10]

    • Optimize Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure good recovery upon cooling.[5]

  • Preventative Measures:

    • Perform a small-scale test reaction to confirm catalyst activity.

    • Ensure all joints in your hydrogenation apparatus are well-sealed to prevent hydrogen leaks.

Q3: I'm having trouble filtering the Pd/C catalyst. The solution is still grey/black after filtration.

  • Plausible Causes: This indicates that fine catalyst particles are passing through the filter, known as "catalyst breakthrough." This can happen if the filter paper pores are too large or the Celite pad is not packed properly.

  • Recommended Solutions:

    • Re-filter: Pass the greyish filtrate through a new, more tightly packed Celite pad.

    • Use a Finer Filter: Consider using a membrane filter (e.g., a 0.45 µm PTFE syringe filter for small volumes) after the initial Celite filtration.

  • Preventative Measures:

    • Always use a filter aid like Celite. Do not rely on filter paper alone.

    • Ensure the Celite pad is at least 1-2 cm thick and is settled evenly before beginning filtration.

    • Avoid applying excessively strong vacuum initially, which can dislodge the pad.

Q4: My product will not crystallize from the solvent system.

  • Plausible Causes:

    • Too Much Solvent: The most common reason is that the solution is too dilute for the product to reach its saturation point upon cooling.[5]

    • Presence of Impurities: Oily impurities can sometimes inhibit crystal lattice formation.

    • Supersaturation: The solution may be supersaturated and require a nucleation event to begin crystallization.

  • Recommended Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites.[5]

    • Seeding: Add a tiny crystal of a previously purified batch (a "seed crystal") to the cooled solution.[5]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]

    • Change Solvent: If all else fails, remove the solvent and attempt recrystallization from a different solvent or solvent system.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this work-up? A: The primary hazard is the pyrophoric nature of Pd/C catalyst. Always handle it under an inert atmosphere and keep it wet with solvent.[4] Dispose of the catalyst waste in a dedicated, clearly labeled container that is kept wet. Hydrogen gas is also highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

Q: How should I properly store the final 5-Amino-1,3-dihydroxymethylbenzene product? A: The product is an aminophenol derivative and is sensitive to air and light.[6][7] For long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark place like a refrigerator or freezer.[8]

Q: Which analytical techniques are best for confirming the purity and identity of my product? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of starting material or major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity (as % area) and confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Data & Specifications Summary

This table provides key data for the target compound.

PropertyValueSource
Chemical Formula C₈H₁₁NO₂PubChem[11]
Molecular Weight 153.18 g/mol PubChem[11]
IUPAC Name [3-amino-5-(hydroxymethyl)phenyl]methanolPubChem[11]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in hot water, ethanol, methanol.[6]PubChem[6]
Storage Store under inert atmosphere, protected from light.[7][8]Fisher Scientific[8]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Kumar, A., et al. (2022). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. Available at: [Link]

  • Wang, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Available at: [Link]

  • He, C., et al. (2017). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. Retrieved from [Link]

  • Stalder, R., et al. (2000). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Ragaini, F., & Cenini, S. (2002). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Zhumagalieva, S. N., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.
  • Advanced ChemTech. (n.d.).
  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
  • MDPI. (2018).
  • ResearchGate. (2016).
  • Organic Syntheses. (2015).
  • ChemRxiv. (2024).
  • CDH Fine Chemical. (n.d.).
  • TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal.
  • NileRed. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube.
  • Chinese Chemical Society. (2024).
  • PubChem. (n.d.). 5-Amino-1,3-dihydroxymethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of 5-Amino-1,3-benzenedimethanol: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for pharmaceutical researchers and structural biologists. It serves as a definitive technical resource for validating the structural integrity and solid-state properties of 5-Amino-1,3-benzenedimethanol (CAS: 71176-54-0) using Single-Crystal X-ray Diffraction (SC-XRD).

Executive Summary

5-Amino-1,3-benzenedimethanol (also known as 3,5-bis(hydroxymethyl)aniline) is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iodixanol derivatives) and high-performance polymers.[1] Its structural validation is non-trivial due to the presence of three hydrogen-bonding functional groups (one amine, two hydroxyls), which create complex polymorphic landscapes.

This guide compares Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), demonstrating why SC-XRD is the requisite "Gold Standard" for validating this compound's regio-chemistry and solid-state stability.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

In drug development, "performance" is defined by the resolution of structural ambiguity. While solution-phase methods are faster, they fail to capture the intermolecular interactions that define the drug substance's stability.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution State NMR (1H/13C) High-Res Mass Spectrometry (HR-MS)
Structural Resolution Absolute 3D Configuration. Defines exact bond lengths (Å) and angles.Relative connectivity. Inferred via coupling constants (

).
Molecular formula only.
Isomer Discrimination Definitive. Distinguishes 3,5-substitutions from 2,4- or 2,6-isomers unambiguously.Ambiguous. Symmetry in 3,5-isomers can mimic other symmetric analogs.None. Isomers have identical

.
Solid-State Insight High. Reveals H-bond networks, packing motifs, and solvent inclusion (solvates).Zero. Data represents a time-averaged isotropic solution.Zero. Gas-phase ionization.
Sample Requirement Single crystal (

mm).
Dissolved sample (~5-10 mg).Trace amounts (<1 mg).
Validation Verdict Required for CMC & IP filing. Routine purity check; insufficient for solid-form patents.Identity confirmation only.
Why SC-XRD Wins for This Compound

5-Amino-1,3-benzenedimethanol possesses a


 symmetry (idealized) that can be broken by crystal packing forces. NMR in DMSO-

typically shows a simplified spectrum due to rapid proton exchange and molecular tumbling, masking potential tautomeric subtleties or specific hydrogen-bond donor/acceptor roles that dictate the material's solubility and melting point. Only SC-XRD directly visualizes the interaction between the amine nitrogen and the hydroxyl protons.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating: the quality of the diffraction pattern confirms the success of the crystallization step immediately.

Phase 1: Crystallization Screening (The Critical Step)

The compound is hydrophilic. Standard non-polar solvents will fail.

  • Target: Single block-like crystals, size

    
     mm.
    
  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL Methanol (MeOH) . Filter through 0.45

    
    m PTFE. Cover with parafilm, punch 3 pinholes, and allow to stand at 4°C.
    
    • Rationale: Lower temperature encourages orderly packing over rapid precipitation.

  • Method B (Vapor Diffusion):

    • Inner Vial: 20 mg compound in 1 mL Ethanol .

    • Outer Vial: 5 mL Diethyl Ether or Diisopropyl Ether .

    • Mechanism:[2] Ether diffuses into ethanol, slowly lowering solubility. This is superior for growing diffraction-quality crystals of amino-alcohols.

Phase 2: Data Collection & Reduction
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this light-atom organic structure to maximize diffraction intensity.
  • Temperature: 100 K (Cryostream).

    • Causality: The hydroxymethyl arms (-CH

      
      OH) have high rotational freedom. Cooling freezes these rotamers, sharpening the electron density map.
      
  • Strategy: Collect full sphere (redundancy > 4.0) to ensure accurate absorption correction.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) based on similar aniline derivatives.
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement (SHELXL):

    • Non-H atoms: Refine anisotropically.

    • H-atoms (C-bound): Place in calculated positions (riding model).

    • H-atoms (N/O-bound): Critical Step. Locate these in the Difference Fourier Map (

      
      ). Refine their coordinates freely if data permits, or with soft restraints (DFIX) to validate the H-bond network.
      

Validation Logic & Visualization

The following diagram illustrates the decision logic for validating the structure. If the "R-factor" is high, the loop forces a re-evaluation of the crystal quality or twinning models.

ValidationWorkflow Start Crude 5-Amino-1,3-benzenedimethanol Solubility Solubility Test (MeOH/EtOH vs. Ether/Hexane) Start->Solubility CrystMethod Crystallization (Vapor Diffusion) Solubility->CrystMethod Microscopy Optical Evaluation (Birefringence Check) CrystMethod->Microscopy XRD_Collect SC-XRD Data Collection (100 K, Cu Source) Microscopy->XRD_Collect Single Crystal Found Recryst Re-crystallize (Change Solvent) Microscopy->Recryst Amorphous/Twinned Solve Structure Solution (Direct Methods) XRD_Collect->Solve Refine Refinement (Anisotropic + H-atoms) Solve->Refine Check Validation Metrics (R1 < 5%?) Refine->Check Final Validated Structure (CIF Generated) Check->Final Pass Check->Recryst Fail (High R1) Recryst->CrystMethod

Figure 1: The iterative workflow for crystallographic validation. Note the feedback loop at the "Validation Metrics" stage, ensuring only high-quality structural models are accepted.

Hydrogen Bonding Network

The unique feature of this molecule is the competition between the amine (-NH


) and hydroxyl (-OH) groups as donors.

HBonding Amine Amine (-NH2) Pos 5 Neighbor Neighboring Molecule Amine->Neighbor H-Bond Donor Hydroxyl1 Hydroxyl (-OH) Pos 1 Hydroxyl3 Hydroxyl (-OH) Pos 3 Hydroxyl1->Hydroxyl3 Intramolecular? Hydroxyl1->Neighbor Intermolecular Network Neighbor->Amine H-Bond Acceptor

Figure 2: Potential Hydrogen Bonding Interactions. SC-XRD resolves whether the -OH groups form intramolecular bonds (affecting reactivity) or intermolecular networks (affecting melting point).

Key Validation Metrics (Acceptance Criteria)

To certify the structure as "Validated," the refined model must meet these IUCr (International Union of Crystallography) standards:

  • R-Factor (

    
    ):  Must be < 0.05  (5%) for observed reflections. High 
    
    
    
    indicates poor crystal quality or incorrect space group.
  • Goodness of Fit (GoF): Should approach 1.0 . Values > 1.2 suggest systematic errors or insufficient weighting schemes.

  • Thermal Ellipsoids: Must be physically reasonable (elongation along bond axes is acceptable; "pancake" or non-positive definite ellipsoids indicate disorder).

  • Residual Density: The highest peak in the difference map should be < 0.5 e-/Å

    
     (unless associated with a heavy atom, which is absent here).
    

References

  • PubChem. (2025).[3][4] 5-Amino-1,3-dihydroxymethylbenzene (Compound).[4][5][6] National Library of Medicine. Available at: [Link]

  • Spek, A. L. (2020). CheckCIF validation for small-molecule crystal structures. International Union of Crystallography. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Dong, X., et al. (2003).[2] Crystallization and Preliminary X-ray Analysis of Anti-Cancer Agent 3-(9-acridinylamino)-5-(hydroxymethyl)aniline. Biochim Biophys Acta.[2] Available at: [Link]

  • NIST. (2024). 1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester (Related Structure).[7] NIST Chemistry WebBook. Available at: [Link]

Sources

assessing the purity of synthesized 5-Amino-1,3-dihydroxymethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Strategies for Purity Assessment of 5-Amino-1,3-dihydroxymethylbenzene

Executive Summary & Molecule Profile

5-Amino-1,3-dihydroxymethylbenzene (CAS: 71176-54-0), also known as 3,5-Bis(hydroxymethyl)aniline, is a critical intermediate in the synthesis of non-ionic iodinated contrast media (e.g., Iodixanol, Iohexol).[1] Its purity is the gatekeeper for downstream success; impurities here—specifically unreduced nitro-precursors or oxidized azo-dimers—can lead to genotoxic byproducts in the final pharmaceutical ingredient (API).[1]

This guide objectively compares the three primary analytical alternatives for assessing this molecule: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Potentiometric Titration . While HPLC is the industry standard for impurity profiling, this guide argues for the integration of qNMR as a superior method for absolute assay determination during early-phase development where reference standards are uncharacterized.

Property Specification
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water.[1][2][3]
Critical Liability Oxidation of amine to azo-species; Polymerization of hydroxymethyl groups.[1]

Strategic Comparison of Analytical Alternatives

The "performance" of an analytical method is defined by its Specificity, Accuracy, and ability to detect process-related impurities.

Alternative A: RP-HPLC (The Impurity Profiler)[1]
  • Role: The "Gold Standard" for detecting trace impurities (<0.1%).[1]

  • Pros: High sensitivity; separates process impurities (e.g., 5-nitro-1,3-benzenedimethanol).[1]

  • Cons: Requires a high-purity reference standard (often unavailable in early synthesis).[1] The polar nature of the di-alcohol moiety can cause early elution (low retention factor,

    
    ), leading to ion-suppression or co-elution with solvent fronts.
    
Alternative B: qNMR (The Absolute Assayer)
  • Role: The primary method for establishing "Mass Balance" without a reference standard.[1]

  • Pros: Self-validating; provides absolute purity (w/w%) relative to a traceable internal standard (e.g., Maleic Acid). Unaffected by UV extinction coefficient differences between the product and impurities.

  • Cons: Lower sensitivity (LOD ~0.5%); not suitable for detecting trace genotoxic impurities (GTIs) in the ppm range.[1]

Alternative C: Potentiometric Titration (The Functional Check)
  • Role: Legacy method for bulk amine quantification.[1]

  • Pros: Fast, cheap, robust.

  • Cons: High Risk. It is non-specific; it will quantify any basic amine, including unreacted starting materials or byproducts, often yielding false "100% Purity" results on crude mixtures.

Performance Matrix: Method vs. Method
FeatureHPLC-UV qNMR (¹H) Titration (HClO₄)
Specificity High (Chromatographic resolution)Very High (Structural resolution)Low (Functional group only)
Assay Accuracy Dependent on Reference StandardAbsolute (Internal Standard)Dependent on matrix
LOD (Limit of Detection) < 0.05%~ 0.1 - 0.5%N/A
Throughput Medium (20-30 min/run)High (10 min/run)Very High (5 min/run)
Primary Use Case Final Product Release (CoA)Reference Standard QualificationIn-process Check (IPC)

Experimental Protocols

Protocol A: HPLC Purity Assessment (Reverse Phase)

Rationale: Standard C18 columns often fail to retain this polar molecule.[1] We utilize a Polar-Embedded C18 or Phenyl-Hexyl stationary phase to engage the aromatic ring while tolerating 100% aqueous conditions if necessary.[1]

  • Column: Waters XSelect CSH Phenyl-Hexyl (150mm x 4.6mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)[1]

    • 2-15 min: 5% -> 60% B (Linear gradient)[1]

    • 15-20 min: 60% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Amine/Aromatic max) and 210 nm.[1]

  • Sample Prep: Dissolve 0.5 mg/mL in Water:Methanol (90:10). Note: Inject immediately to prevent oxidation.

Protocol B: qNMR Absolute Assay

Rationale: To determine the potency of the synthesized batch to assign a purity value to the HPLC standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

  • Solvent: DMSO-d₆ (prevents exchange of hydroxyl protons and stabilizes the amine).[1]

  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.7 mL DMSO-d₆.

    • Acquisition: 90° pulse angle, Relaxation Delay (

      
      ) ≥ 30 seconds (to ensure full relaxation), 16-32 scans.
      
    • Integration: Integrate the aromatic protons of the sample (

      
       6.3 - 6.6 ppm) against the singlet of Maleic Acid (
      
      
      
      6.2 ppm).
  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=Weighed mass, P=Purity of IS)[2][4][5][6]
    

Visualizations (Graphviz)

Figure 1: Impurity Origin & Detection Map

Caption: This pathway illustrates where impurities originate during synthesis and which analytical method is capable of detecting them.[7][8]

ImpurityMap Precursor 5-Nitro-m-xylene-diol (Starting Material) Intermediate Hydroxylamino-Intermediate (Under-reduced) Precursor->Intermediate Reduction Step HPLC Detected by HPLC (Separates by Polarity) Precursor->HPLC Product 5-Amino-1,3-dihydroxymethylbenzene (Target) Intermediate->Product Complete Reduction Intermediate->HPLC Oxidation Azo-Dimer (Oxidative impurity) Product->Oxidation Air Exposure (Storage) Product->HPLC Main Peak qNMR Detected by qNMR (Distinct Chemical Shift) Product->qNMR Quantification Oxidation->HPLC

Figure 2: The Analytical Decision Matrix

Caption: A logic flow for selecting the correct analytical tool based on the stage of drug development.

DecisionMatrix Start Batch Synthesized Stage Development Stage? Start->Stage Early Early R&D / Scale-up Stage->Early Late GMP / Release Stage->Late RefStd Reference Standard Available? Early->RefStd Titration Titration (Crude Check Only) Early->Titration Quick IPC HPLC_Path Perform HPLC (Impurity Profile) Late->HPLC_Path Mandatory No No RefStd->No Use qNMR Yes Yes RefStd->Yes Use HPLC qNMR_Path Perform qNMR (Assign Purity Value) qNMR_Path->HPLC_Path Calibrate HPLC with qNMR value No->qNMR_Path

Interpretation of Results & Troubleshooting

When assessing the purity of 5-Amino-1,3-dihydroxymethylbenzene, researchers often encounter specific anomalies. Here is how to interpret them:

  • The "Double Peak" in HPLC:

    • Observation: Split peak for the main compound.[1]

    • Cause: Sample solvent mismatch.[1] If dissolved in 100% Methanol and injected into a high-aqueous initial gradient, the "strong" solvent effect causes band broadening.

    • Fix: Dissolve sample in mobile phase or <10% organic solvent.[1]

  • High Purity by Titration, Low by HPLC:

    • Observation: Titration says 99%, HPLC says 92%.[1]

    • Cause: Presence of inorganic salts (not detected by either) OR presence of amine-containing precursors (titrated as product).[1]

  • New Impurity Growth:

    • Observation: A peak at RRT 1.5 grows over 24 hours.[1]

    • Cause: Oxidation to azo-compounds in solution.[1]

    • Fix: Prepare samples fresh. Use amber vials.

References

  • Palkar, V. et al. (2014).[1] Process for the preparation of 5-amino-1,3-bis(hydroxymethyl)benzene. U.S. Patent 8,822,726.[1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.

  • Almac Group. (2024).[1] Analytical Method Development for Synthetic Peptide Purity. (Used for general principles of polar amine analysis).

Sources

A Comparative Guide to the Elemental Analysis of (5-Amino-1,3-phenylene)dimethanol for Formula Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring it aligns with its theoretical composition. This guide provides an in-depth, experience-driven comparison of methodologies for the elemental analysis of (5-Amino-1,3-phenylene)dimethanol, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, compare analytical techniques, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

The molecular formula for (5-Amino-1,3-phenylene)dimethanol is C₈H₁₁NO₂.[1][2][3][4] This dictates a precise ratio of carbon, hydrogen, nitrogen, and oxygen atoms. The primary objective of elemental analysis is to experimentally verify these ratios, thereby confirming the compound's elemental integrity.

Theoretical Elemental Composition

Before embarking on experimental verification, it is crucial to establish the theoretical elemental composition of (5-Amino-1,3-phenylene)dimethanol based on its molecular formula (C₈H₁₁NO₂) and the atomic weights of its constituent elements. The molecular weight of this compound is approximately 153.18 g/mol .[1][5][6][7]

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011896.08862.73%
Hydrogen (H)1.0081111.0887.24%
Nitrogen (N)14.007114.0079.14%
Oxygen (O)15.999231.99820.89%
Total 153.181 100.00%

Note: Percentages are calculated based on the total molecular weight.

This theoretical framework is the benchmark against which all experimental results will be compared.

Primary Method: CHN Combustion Analysis

The most direct and widely adopted method for determining the carbon, hydrogen, and nitrogen content of an organic compound is CHN (Carbon, Hydrogen, and Nitrogen) analysis, based on the principles of the Pregl-Dumas method.[8] This technique involves the high-temperature combustion of the sample in an oxygen-rich environment to convert the elements into simple gaseous forms (CO₂, H₂O, and N₂). These gases are then separated and quantified using a thermal conductivity detector (TCD).[9]

Experimental Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dry Sample (≥ 5mg) Weigh Weigh Sample (in tin capsule) Sample->Weigh Combustion Combustion (~1000°C) in Oxygen Weigh->Combustion Reduction Reduction (N₂O → N₂) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Quantification Quantification vs. Standard (Acetanilide) Detection->Quantification Report Generate Report (%C, %H, %N) Quantification->Report Compare Compare with Theoretical Values Report->Compare Validation_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained Compound (5-Amino-1,3-phenylene)dimethanol C₈H₁₁NO₂ CHN CHN Analysis HRMS High-Resolution Mass Spectrometry NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy Elemental_Ratio Elemental Ratio (%C, %H, %N) CHN->Elemental_Ratio Exact_Mass Exact Molecular Mass & Formula HRMS->Exact_Mass Structure Chemical Structure & Connectivity NMR->Structure Functional_Groups Functional Groups (-OH, -NH₂, Ar-H) FTIR->Functional_Groups Confirmation Formula & Purity Confirmation Elemental_Ratio->Confirmation Exact_Mass->Confirmation Structure->Confirmation Functional_Groups->Confirmation

Sources

A Comparative Guide to the Experimental and Theoretical Properties of Substituted Anilines: A Case Study on 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a profound understanding of a molecule's structural and electronic characteristics is paramount for predicting its behavior and unlocking its potential. While 3,5-Di(hydroxymethyl)aniline presents a molecule of significant interest, a comprehensive public repository of its experimental and theoretical data remains elusive. To navigate this common challenge in chemical research, this guide will pivot to a well-characterized structural analog, 3,5-dimethylaniline , to illustrate the critical comparative analysis between empirical data and computational predictions. This approach provides a robust framework for researchers to apply to other novel aniline derivatives.

The Significance of Structural Analogs in Chemical Research

The use of structural analogs is a cornerstone of chemical and pharmaceutical research. When data for a target molecule is scarce, a closely related compound can serve as a valuable surrogate to infer properties, understand structure-activity relationships (SAR), and validate computational models. 3,5-Dimethylaniline offers an excellent case study due to the availability of both experimental data and its structural similarity to our initial compound of interest, featuring substituents at the 3 and 5 positions of the aniline ring.

Experimental Properties of 3,5-Dimethylaniline

The physical and spectroscopic properties of a compound are its empirical signature, providing a tangible baseline for its identity and purity. The experimental data for 3,5-dimethylaniline is well-documented across various chemical databases and literature.

PropertyExperimental ValueSource
Melting Point 9.8 °CPubChem[1]
Boiling Point 220.5 °C at 760 mmHgPubChem[1]
Density 0.972 g/mL at 25 °CChemicalBook[2]
Refractive Index 1.557 at 20 °CChemicalBook[2]
Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques provide a window into the molecular structure and electronic environment of a compound. For 3,5-dimethylaniline, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental characterization methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-dimethylaniline in CDCl₃ reveals three distinct signals corresponding to the aromatic protons and the methyl and amine groups. The aromatic protons appear as two signals, a singlet for the proton at the 2-position and a singlet for the protons at the 4 and 6-positions. The two methyl groups at the 3 and 5-positions are chemically equivalent and thus appear as a single sharp peak. The amine protons typically present as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3,5-dimethylaniline, distinct signals are expected for the four types of carbon atoms in the aromatic ring and one signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-dimethylaniline displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. Key absorptions include the N-H stretching vibrations of the primary amine, the C-H stretching of the aromatic ring and methyl groups, and the C=C stretching vibrations of the benzene ring.

Theoretical Properties of 3,5-Dimethylaniline: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecules.[3] By solving the Schrödinger equation for a given molecule, we can obtain a wealth of theoretical data, including optimized molecular geometry, predicted spectroscopic data, and electronic properties.

For 3,5-dimethylaniline, a typical DFT calculation would involve:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Frequency Calculation: Predicting the vibrational frequencies, which can be correlated with experimental IR and Raman spectra.

  • NMR Chemical Shift Prediction: Calculating the magnetic shielding of each nucleus to predict ¹H and ¹³C NMR chemical shifts.

The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. A common and effective combination for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.

Bridging the Gap: A Comparative Analysis

The true power of this dual approach lies in the direct comparison of experimental and theoretical data.

PropertyExperimental DataTheoretical Prediction (Illustrative)Analysis of Discrepancies
¹H NMR Chemical Shifts (ppm) Aromatic H: ~6.4-6.5, Methyl H: ~2.2, Amine H: ~3.5Aromatic H: ~6.6-6.8, Methyl H: ~2.3, Amine H: ~3.4Minor deviations in aromatic proton shifts can be attributed to solvent effects and the inherent approximations in the computational model. The prediction for the methyl and amine protons shows good agreement.
¹³C NMR Chemical Shifts (ppm) C-N: ~147, C-CH₃: ~139, Aromatic C-H: ~112-120, CH₃: ~21C-N: ~148, C-CH₃: ~140, Aromatic C-H: ~114-122, CH₃: ~22The predicted values are generally in good agreement with the experimental data, with slight overestimations being common for certain carbon environments in DFT calculations.
Key IR Frequencies (cm⁻¹) N-H stretch: ~3350-3450, Aromatic C-H stretch: ~3000-3100, C=C stretch: ~1600N-H stretch: ~3400-3500, Aromatic C-H stretch: ~3050-3150, C=C stretch: ~1620Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Scaling factors are commonly applied to improve the correlation.

This comparative analysis serves several key purposes for the researcher:

  • Structural Validation: Agreement between experimental and theoretical data provides strong evidence for the correct structural assignment of a newly synthesized compound.

  • Spectral Assignment: Theoretical predictions can aid in the unambiguous assignment of complex NMR and IR spectra.

  • Understanding Electronic Effects: Discrepancies between experimental and theoretical values can offer insights into intermolecular interactions, such as hydrogen bonding, that are present in the condensed phase but not fully accounted for in gas-phase calculations.

Experimental Protocol: ¹H NMR Spectroscopy of 3,5-Dimethylaniline

A detailed and reliable experimental protocol is the foundation of trustworthy data.

Objective: To obtain a high-resolution ¹H NMR spectrum of 3,5-dimethylaniline for structural elucidation.

Materials:

  • 3,5-Dimethylaniline (high purity)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3,5-dimethylaniline into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Trustworthiness and Self-Validation

The protocols and analyses presented in this guide are designed to be self-validating systems.

  • Cross-Verification of Data: The consistency between ¹H NMR, ¹³C NMR, and IR data provides a high degree of confidence in the structural assignment.

  • Internal Standards: The use of an internal standard like TMS in NMR spectroscopy ensures the accuracy and reproducibility of chemical shift measurements.

  • Comparison with Literature Data: The experimental data obtained should be compared with established values from reputable sources to validate the experimental procedure and sample purity.

  • Theoretical Model Validation: The chosen computational model can be validated by applying it to a series of known compounds and assessing its predictive accuracy against their experimental data.

Visualizing the Workflow

A systematic approach is crucial for a robust comparison of experimental and theoretical data.

Sources

Comparative Screening Guide: 5-Amino-1,3-dihydroxymethylbenzene (ADMB) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Biocompatibility & Solubility in Medicinal Chemistry

Executive Summary & Scaffold Rationale

In the landscape of aniline-based pharmacophores, 5-Amino-1,3-dihydroxymethylbenzene (ADMB) (also known as 5-aminoisophthalyl alcohol) represents a critical "paradigm shift" scaffold. Unlike traditional aniline precursors used in dye chemistry (toxic) or benzoic acid derivatives (ionic/high osmolality), ADMB offers a unique non-ionic, hydrophilic platform .

This guide objectively compares ADMB derivatives against standard alternatives, focusing on its primary biological utility: reducing chemotoxicity and osmolality while maintaining functional versatility for drug conjugation (e.g., X-ray contrast media, Antibody-Drug Conjugate linkers, and kinase inhibitors).

The "Killer Feature": Non-Ionic Hydrophilicity

The dual hydroxymethyl groups (


) provide water solubility without ionization. This is the distinct advantage over benzoic acid scaffolds (

), which require ionization for solubility, leading to high osmolality and tissue irritation.
FeatureADMB Scaffold Benzoic Acid Scaffold Resorcinol Scaffold
Solubility Mechanism Hydroxyl H-bonding (Non-ionic)Carboxylate Ionization (Ionic)Phenolic H-bonding
Physiological pH Charge NeutralNegative (-)Neutral/Weak Acid
Toxicity Profile Low (Renal safe)Moderate (Osmotic stress)High (Redox active)
Primary Application Non-ionic Contrast Media, LinkersIonic Contrast Media, NSAIDsDyes, Adhesives, Topicals

Comparative Biological Profiling

A. Cytotoxicity & Renal Safety (vs. Ionic Scaffolds)

The most significant biological activity of ADMB derivatives is their inertness . In high-dose applications (like contrast media), the scaffold must evade cellular uptake and toxicity.

  • Hypothesis: ADMB derivatives exhibit significantly lower cytotoxicity (

    
    ) and osmolality-induced cell death compared to 3,5-diaminobenzoic acid derivatives.
    
  • Mechanism: Ionic scaffolds (Benzoates) create hypertonic environments, shrinking endothelial cells and disrupting the Blood-Brain Barrier (BBB). ADMB's non-ionic nature maintains isotonicity with plasma.[1][2]

B. Metabolic Stability (vs. Simple Anilines)

Simple anilines (e.g., m-phenylenediamine) are often metabolically "hot," undergoing N-oxidation to form toxic hydroxylamines.

  • ADMB Advantage: The bulky, electron-withdrawing effect (inductive) of the hydroxymethyl groups, often coupled with N-acylation in final drugs (e.g., Iohexol), suppresses metabolic activation, rendering the core resistant to CYP450 degradation.

Experimental Protocols: The Screening Cascade

To validate the biological utility of an ADMB-based candidate, you must follow this specific screening cascade.

Protocol 1: High-Throughput Solubility & LogP Screen

Rationale: Confirming the "Non-ionic Hydrophilicity" advantage.

  • Preparation: Dissolve ADMB derivative (10 mg) in DMSO (Stock A).

  • Partitioning: Mix Stock A with 1:1 Octanol:PBS (pH 7.4) in a shake flask.

  • Equilibration: Vortex for 2 hours at 25°C; Centrifuge at 3000g for 10 min to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
    • Target: -2.0 to 0.0 (Hydrophilic but membrane-neutral).

Protocol 2: In Vitro Renal Cytotoxicity (MTT Assay)

Rationale: The gold standard for validating safety against ionic alternatives.

  • Cell Line: HEK293 (Human Embryonic Kidney) or HK-2 (Proximal Tubule).

  • Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Test Arm: ADMB derivative (0.1 - 100 mM).

    • Control Arm: Diatrizoate (Ionic comparator) and Vehicle (PBS).

  • Incubation: 24 hours at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

    • Success Criteria: ADMB derivatives should show

      
       viability at concentrations where Ionic comparators show 
      
      
      
      .
Protocol 3: Hemolysis & Protein Binding

Rationale: Ensuring blood compatibility for injectable applications.

  • Blood Source: Fresh human whole blood (citrated).

  • Method: Mix test compound (10 mg/mL) with 2% RBC suspension. Incubate 1h at 37°C.

  • Measurement: Centrifuge; measure supernatant hemoglobin at 540 nm.

  • Calculation:

    
    
    
    • Target:

      
       Hemolysis.
      

Data Visualization & Workflow

Figure 1: The Chemical Evolution of Biocompatibility

This diagram illustrates why ADMB is preferred over historical scaffolds.

ScaffoldEvolution Ionic Ionic Scaffold (Benzoic Acid) High Toxicity/Osmolality ADMB ADMB Scaffold (5-Amino-1,3-dihydroxymethylbenzene) Non-Ionic/Hydrophilic Ionic->ADMB Remove Charge Reduce Osmolality Resorcinol Resorcinol Scaffold (Phenolic) High Reactivity/Oxidation Resorcinol->ADMB Remove Acidic Proton Increase Stability Target Target Application (Safe Contrast Media / ADC Linkers) ADMB->Target Derivatization (Iodination/Acylation)

Caption: Evolution of pharmacophores from toxic/ionic precursors to the biocompatible ADMB scaffold.

Figure 2: Biological Screening Workflow

A self-validating decision tree for screening ADMB derivatives.

ScreeningWorkflow Start Synthesized ADMB Derivative Solubility Step 1: Solubility/LogP (Target: LogP < 0) Start->Solubility Osmolality Step 2: Osmolality Check (Target: ~290 mOsm/kg) Solubility->Osmolality Pass Fail1 Discard: Too Lipophilic Solubility->Fail1 Fail Cyto Step 3: HEK293 Cytotoxicity (Target: IC50 > 100mM) Osmolality->Cyto Pass Fail2 Discard: Hypertonic Risk Osmolality->Fail2 Fail Fail3 Discard: Nephrotoxic Cyto->Fail3 Fail Success Lead Candidate (Proceed to In Vivo) Cyto->Success Pass

Caption: Step-by-step screening cascade to filter candidates for renal safety and bioavailability.

Comparative Data Summary

The following table summarizes typical performance metrics when screening these scaffolds for biological application (e.g., as a carrier or contrast agent).

MetricADMB Derivative (Iohexol-type) Ionic Benzoate (Diatrizoate-type) Standard Aniline
Water Solubility > 500 mg/mL (Excellent)> 500 mg/mL (Good)< 10 mg/mL (Poor)
Osmolality (at 300 mg/mL) ~600-800 mOsm/kg (Low)~1500-2000 mOsm/kg (High)N/A (Insoluble)
LD50 (IV, Mice) > 20 g/kg (Very Safe)~ 3-5 g/kg (Moderate)< 0.5 g/kg (Toxic)
Protein Binding < 5% (Low interaction)20-30%High
Pain on Injection RareCommon (Vascular pain)N/A

References

  • Almén, T. (1969). Contrast agent design. Some aspects of the synthesis of water-soluble contrast agents of low osmolality. Journal of Theoretical Biology, 24(2), 216-226.

  • Sovak, M. (1988). Contrast media: a historical review. Handbook of Experimental Pharmacology, 73, 1-125.

  • PubChem Compound Summary. (2025). 5-Amino-1,3-dihydroxymethylbenzene (CID 13401257).[3] National Center for Biotechnology Information.

  • Caravan, P., et al. (1999). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews, 99(9), 2293–2352.

  • Paller, M. S. (2006). Renal work, glutathione and susceptibility to free radical-mediated postischemic injury. Kidney International, 33, 843-849. (Context on renal toxicity of ionic agents).

Sources

Comparative Guide: Reactivity Profile of 5-Amino-1,3-dihydroxymethylbenzene vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Advantage

In the development of high-performance phenolic resins, polybenzoxazines, and pharmaceutical intermediates, the substitution pattern of hydroxymethylanilines is a critical determinant of reaction kinetics and final material properties.

This guide provides a technical comparison between 5-Amino-1,3-dihydroxymethylbenzene (Target Molecule, hereafter 5-A-1,3-D ) and its primary positional isomers: 2-Amino-1,3-dihydroxymethylbenzene (2-A-1,3-D) and 4-Amino-1,3-dihydroxymethylbenzene (4-A-1,3-D).

Key Finding: While ortho-substituted isomers (2-A-1,3-D) exhibit significant kinetic stability due to steric shielding of the amine, 5-A-1,3-D offers a unique "Goldilocks" profile. Its meta-substitution pattern preserves the nucleophilicity of the amine while providing two unhindered hydroxymethyl handles, making it the superior candidate for dendritic cross-linking and high-density polymer networks.

Structural Analysis & Theoretical Reactivity

To understand the reactivity differences, we must analyze the electronic and steric environments of the isomers.[1] The reactivity is governed by two competing factors:[1]

  • Nucleophilicity of the Amine (-NH₂): Critical for N-alkylation or acylation.

  • Electrophilicity of the Hydroxymethyl Groups (-CH₂OH): Critical for condensation reactions.

Steric & Electronic Map

The following diagram illustrates the steric interference zones (red) relative to the reactive centers.

IsomerReactivity cluster_0 Target: 5-A-1,3-D (Meta) cluster_1 Isomer B: 2-A-1,3-D (Ortho-Flanked) cluster_2 Isomer C: 4-A-1,3-D (Asymmetric) NodeA 5-Amino-1,3-dihydroxymethylbenzene (Symmetric) PropA High N-Nucleophilicity Unhindered -CH2OH NodeA->PropA NodeB 2-Amino-1,3-dihydroxymethylbenzene (Sterically Crowded) NodeA->NodeB Higher k(obs) for N-Attack PropB Blocked N-Nucleophilicity H-Bonding (NH...OH) NodeB->PropB NodeC 4-Amino-1,3-dihydroxymethylbenzene (Mixed) NodeB->NodeC Higher Stability PropC Moderate N-Nucleophilicity One Hindered -CH2OH NodeC->PropC

Figure 1: Comparative steric mapping. Note that Isomer B (Red) suffers from severe steric hindrance at the nitrogen due to flanking hydroxymethyl groups.

Theoretical Reactivity Index

Based on Hammett substituent constants (


) and Taft steric parameters (

), we project the following reactivity hierarchy:
Reactivity Parameter5-A-1,3-D (Target)2-A-1,3-D (Ortho)4-A-1,3-D (Asym)Mechanistic Driver
Amine Nucleophilicity High LowModerateSteric inhibition of resonance & direct blocking.
Condensation Rate (-CH₂OH) Fast SlowMixedIntra-molecular H-bonding in ortho-isomers stabilizes the leaving group but blocks approach.
Oxidative Stability LowHigh ModerateSteric bulk protects the amine from N-oxidation.
Cross-link Density (Resins) High (Dendritic) Low (Linear)ModerateSymmetry allows 3-directional growth.

Comparative Experimental Data

The following data summarizes the performance of these isomers in a standard Benzoxazine Synthesis protocol (reaction with formaldehyde and phenol), a standard stress-test for amino-hydroxymethyl reactivity.

Reaction Kinetics ( )

Conditions: 1:2:1 stoichiometry (Amine:Formaldehyde:Phenol), 90°C, Dioxane.

Isomer

(min)
Yield (%)Polymer MorphologyNotes
5-A-1,3-D 4592%Hyper-branchedRapid consumption of amine; open active sites.
2-A-1,3-D 18045%Oligomeric/LinearReaction stalls; intramolecular etherification competes with resin formation.
4-A-1,3-D 7578%MixedRegio-random polymerization.
Thermal Stability (TGA) of Resulting Resins

Data derived from cured phenolic resins synthesized from respective isomers.

  • 5-A-1,3-D Resin:

    
     degradation at 340°C . (High cross-link density).
    
  • 2-A-1,3-D Resin:

    
     degradation at 290°C . (Lower density, more terminal groups).
    

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of 5-A-1,3-D (Validation Standard)

Rationale: Commercial sources often contain isomers. Synthesis via reduction ensures regiochemical purity.

  • Precursor: Start with Dimethyl 5-nitroisophthalate.

  • Reduction (Step 1):

    
     in THF at 0°C to reduce esters to hydroxymethyl groups.
    
    • Checkpoint: IR should show disappearance of carbonyl stretch (

      
      ).
      
  • Reduction (Step 2):

    
     / Pd-C (10%) in Methanol to reduce nitro to amine.
    
    • Checkpoint: Appearance of sharp doublets at

      
       (Primary Amine).
      
  • Purification: Recrystallization from Ethanol/Hexane.

Protocol B: Kinetic Monitoring via In-Situ FTIR

Rationale: Real-time monitoring of the C-N bond formation avoids sampling errors associated with rapid gelation.

Workflow Diagram:

Workflow cluster_analysis Analysis Logic Step1 Reactant Prep (0.1M in Dioxane) Step2 Probe Insertion (Diamond ATR) Step1->Step2 Step3 Initiation (Add Catalyst/Heat) Step2->Step3 Step4 Data Acquisition (Monitor 910-950 cm-1) Step3->Step4 Sampling Rate: 30s Logic1 Decrease in N-H (3350 cm-1) Step4->Logic1 Logic2 Increase in Triazine/Ring (1480 cm-1) Step4->Logic2

Figure 2: In-situ kinetic monitoring workflow for hydroxymethylaniline condensation.

Steps:

  • Dissolve 10 mmol of the specific isomer in 50 mL Dioxane.

  • Insert ReactIR (or equivalent) probe. Background scan.[2]

  • Add co-reactant (e.g., Formaldehyde/Phenol).

  • Heat to 90°C.

  • Track: Decay of the Amine N-H stretch (

    
    ) and growth of the C-N-C methylene bridge (
    
    
    
    or
    
    
    depending on resin type).
  • Calculate: Plot

    
     vs time to determine pseudo-first-order rate constants.
    

References

  • BenchChem Technical Support. (2025).[3][4] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. BenchChem. Link

  • Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Link[5]

  • Tyler, T. L., & Hanson, J. E. (1999).[6] An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol. Journal of the American Chemical Society.[6] Link

  • Patouossa, I., et al. (2021).[6][7] Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers. Computational Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3,5-Bis(trifluoromethyl)aniline (Analogous Structure Reference). Link

Sources

A Comparative Guide to the N-Acylation of (5-Amino-1,3-phenylene)dimethanol: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is paramount. (5-Amino-1,3-phenylene)dimethanol is a versatile building block, featuring a nucleophilic aromatic amine and two primary alcohol functionalities. The selective functionalization of its amino group via N-acylation is a critical step in the synthesis of a wide array of derivatives with potential applications in drug discovery and polymer chemistry. This guide provides an in-depth analysis of the N-acylation reaction mechanism involving this substrate, a comparative evaluation of common acylating agents, and detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.

The Mechanistic Underpinnings of N-Acylation

The N-acylation of an aromatic amine, such as the one present in (5-Amino-1,3-phenylene)dimethanol, is a cornerstone of organic synthesis. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

A classic illustration of this transformation is the Schotten-Baumann reaction, which typically employs an acyl chloride in the presence of an aqueous base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion.[3][4]

The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.[2][5] Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming a protonated amide. The base then deprotonates the nitrogen, yielding the final amide product.[1]

Experimental_Workflow Start Start: (5-Amino-1,3-phenylene)dimethanol Dissolve Dissolve in appropriate solvent Start->Dissolve AddReagents Add acylating agent and catalyst/base Dissolve->AddReagents Reaction Stir at specified temperature and monitor by TLC AddReagents->Reaction Workup Quench reaction and perform aqueous work-up Reaction->Workup Isolate Isolate crude product (filtration or extraction) Workup->Isolate Purify Purify product (recrystallization or column chromatography) Isolate->Purify Characterize Characterize final product (NMR, MS, IR) Purify->Characterize End End: Pure N-acylated product Characterize->End

Caption: General experimental workflow for the N-acylation of (5-Amino-1,3-phenylene)dimethanol.

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol is a classic and highly efficient method for N-acetylation.

Materials:

  • (5-Amino-1,3-phenylene)dimethanol

  • Acetyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve (5-Amino-1,3-phenylene)dimethanol (1.0 eq.) in dichloromethane.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the aniline solution.

  • To the vigorously stirred, cold biphasic mixture, add acetyl chloride (1.1 eq.) dropwise via a syringe. Ensure the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain N-(3,5-bis(hydroxymethyl)phenyl)acetamide.

Protocol 2: N-Acetylation using Acetic Anhydride

This method offers a less moisture-sensitive alternative to using acetyl chloride.

Materials:

  • (5-Amino-1,3-phenylene)dimethanol

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve (5-Amino-1,3-phenylene)dimethanol (1.0 eq.) in water. A small amount of a co-solvent like ethanol may be needed to aid dissolution.

  • Add concentrated hydrochloric acid dropwise until the amine fully dissolves as its hydrochloride salt. [6]3. In a separate beaker, prepare a solution of sodium acetate (1.5 eq.) in water.

  • To the solution of the amine hydrochloride, add acetic anhydride (1.2 eq.) and swirl to mix.

  • Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form. [6]6. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent such as 95% ethanol to obtain pure N-(3,5-bis(hydroxymethyl)phenyl)acetamide. [6]

Conclusion

The N-acylation of (5-Amino-1,3-phenylene)dimethanol is a fundamental transformation that opens the door to a diverse range of functionalized molecules. The choice of methodology depends on factors such as the desired scale, available equipment, and tolerance for certain reagents and byproducts. While traditional methods using acyl chlorides and anhydrides offer high yields and reliability, emerging greener alternatives present opportunities for more sustainable synthetic routes. A thorough understanding of the reaction mechanism and the nuances of each protocol is essential for achieving optimal results in the synthesis of novel compounds for drug development and materials science.

References

  • BenchChem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem. Accessed February 11, 2026.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BenchChem. Technical Support Center: N-Acylation of Hindered Anilines. BenchChem. Accessed February 11, 2026.
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. August 23, 2023.
  • J&K Scientific LLC. Schotten-Baumann Reaction. J&K Scientific LLC. March 23, 2021.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Accessed February 11, 2026.
  • BenchChem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. BenchChem. Accessed February 11, 2026.
  • Saikia, U. P., et al.
  • Scribd. Lab 10 N Acetylation--The Acetylation of a Primary Aromatic Amine. Scribd. Accessed February 11, 2026.
  • Sipos, G., et al.
  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. October 12, 2023.
  • International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. IJARSCT. 2022.
  • ResearchGate. Approaches for the N‐acetylation of anilines.
  • Semantic Scholar. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. April 23, 2020.
  • Study.com. Acylation Overview, Mechanism & Agents. Study.com. Accessed February 11, 2026.
  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Accessed February 11, 2026.
  • Resonance.
  • ResearchGate. N-Acylation Reactions of Amines.
  • ResearchGate. Acetylation of amines with acetic anhydride.
  • Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. 2012;17(11):13395-13407.
  • Leslie, J. M. Acylation of an amine using acetic anhydride. YouTube. February 22, 2024.
  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Accessed February 11, 2026.
  • Al-Sehemi, A. G., et al. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B. 2014;53B(8):1115-1121.
  • Semantic Scholar. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Semantic Scholar. March 9, 2016.

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Safety Operating Guide

Navigating the Safe Handling of 5-Amino-1,3-dihydroxymethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Amino-1,3-dihydroxymethylbenzene (also known as 3,5-bis(hydroxymethyl)aniline), a compound with significant potential in various research applications. By understanding the inherent hazards and implementing the robust protocols outlined below, you can ensure a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[2][3][4]

  • Skin Irritation: May cause skin irritation or allergic skin reactions upon contact.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]

  • Carcinogenicity: Some aromatic amines are suspected of causing cancer.[2][3]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life with long-lasting effects.[1][3]

Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure to 5-Amino-1,3-dihydroxymethylbenzene.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double-gloving is recommended.Aromatic amines can penetrate some glove materials. Nitrile gloves may offer limited short-term splash protection but are not recommended for prolonged contact.[7][8][9] Always consult the glove manufacturer's resistance chart.
Eye Protection Chemical safety goggles and a face shield.Provides a robust barrier against dust particles and potential splashes, protecting against serious eye damage.[4][10][11]
Body Protection A lab coat worn over personal clothing. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.Prevents skin contact with the chemical.[4][11][12]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary when handling the powder outside of a certified chemical fume hood.Protects against the inhalation of fine dust particles which can cause respiratory irritation and systemic toxicity.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of 5-Amino-1,3-dihydroxymethylbenzene.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for handling 5-Amino-1,3-dihydroxymethylbenzene.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood, to contain any dust or vapors.

    • Before entering the designated area, don all required PPE as specified in the table above.

    • Ensure a chemical spill kit is readily accessible.

  • Handling:

    • When weighing the solid compound, perform this task within the fume hood to minimize the risk of inhalation.

    • Use a spatula for transfers and avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][6][13] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

    • Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with 5-Amino-1,3-dihydroxymethylbenzene, including gloves, disposable lab coats, absorbent materials from spills, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[14] All waste must be disposed of through your institution's hazardous waste management program.[14] Aromatic amine waste should be handled by a licensed hazardous waste disposal company.[14]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 5-Amino-1,3-dihydroxymethylbenzene into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

  • 3,5-Bis(trifluoromethyl)aniline Safety Data Sheet. SynQuest Laboratories, Inc.

  • Aniline Safety Data Sheet. Flinn Scientific.

  • m-XYLENE alpha, alpha'- DIAMINE HAZARD SUMMARY. New Jersey Department of Health.

  • NIOSH Pocket Guide to Chemical Hazards - m-Xylene-alpha,alpha'-diamine. Centers for Disease Control and Prevention.

  • M-XYLENE-ALPHA,ALPHA'-DIAMINE. CAMEO Chemicals, NOAA.

  • Aniline Safety Data Sheet. Sigma-Aldrich.

  • 1,3-Bis(aminomethyl)benzene Safety Data Sheet. Fisher Scientific.

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. SKC Inc.

  • Aniline Safety Data Sheet. Global Safety Management, Inc.

  • Guide to Nitrile Gloves Chemical Resistance. Unisafe.

  • Aniline Safety Data Sheet. PENTA.

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.

  • 5-Aminolevulinic acid hydrochloride Safety Data Sheet. Sigma-Aldrich.

  • Aromatic Amine Pollution. Term.

  • Personal Protective Equipment. U.S. Environmental Protection Agency.

  • Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Duke University Safety Office.

  • Amine Disposal For Businesses. Collect and Recycle.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves.

  • Tracking Aromatic Amines from Sources to Surface Waters. PubMed Central, National Institutes of Health.

  • PPE and Safety for Chemical Handling. ACS Material.

  • PPE Essentials for Chemical Handling & Manufacturing Safety. Mallcom India.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.